STING agonist-15
説明
特性
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STING agonist-15 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of STING Agonist 15a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for STING agonist 15a, a novel cyclic dinucleotide (CDN) designed for systemic intravenous administration in antitumor immunotherapy. STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, and its activation can lead to potent anti-tumor responses.
Core Mechanism of Action
STING agonist 15a is a synthetic CDN that directly binds to and activates the STING protein.[1][2] This activation triggers a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines, in turn, modulate the tumor microenvironment, leading to the activation of various immune cells and the promotion of a T-cell-dependent antitumor immune response.[1][2][3]
Signaling Pathway
The activation of the STING pathway by agonist 15a follows a well-defined signaling cascade. Upon binding of 15a to the STING protein, which is primarily localized on the endoplasmic reticulum, STING undergoes a conformational change. This leads to its trafficking to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β. In vitro mechanistic studies have confirmed that treatment of human monocyte (THP-1) and dendritic cells with STING agonist 15a leads to the dose-dependent phosphorylation of STING, TBK1, and IRF3, confirming the engagement of this core pathway.[1]
Figure 1: STING Signaling Pathway Activated by Agonist 15a.
Quantitative Data Summary
The following table summarizes the in vitro activity of STING agonist 15a across various cell-based and biochemical assays. The data is compared to a reference STING agonist, ADU-S100 (compound 2). EC50 values represent the concentration of the agonist that gives a half-maximal response.
| Assay Type | Cell Line/System | STING Variant | STING Agonist 15a EC50 (µM) | ADU-S100 (Compound 2) EC50 (µM) |
| TR-FRET Binding Assay | Biochemical | hSTING (R232) | 0.21 | 0.28 |
| Reporter Assay | HEK293T | hSTING (R232) | 0.54 | 1.13 |
| HEK293T (Digitonin-permeabilized) | hSTING (R232) | 0.08 | 0.12 | |
| THP-1 | hSTING (HAQ) | 0.23 | 2.15 | |
| RAW-ISG | mSTING | 0.28 | 0.40 | |
| Permeability Ratio | HEK293T | hSTING (R232) | 6.75 | 9.42 |
Data sourced from Vyskocil et al., J. Med. Chem. 2021, 64, 12, 6902–6923.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STING TR-FRET Binding Assay
This assay quantitatively measures the binding affinity of STING agonist 15a to the human STING protein.
-
Materials : His-tagged human STING (R232 variant, amino acids 139-379), biotinylated cGAMP, Lance Eu-W1024-labeled anti-His antibody, and Streptavidin-d2.
-
Procedure :
-
A solution of the STING protein and biotinylated cGAMP is prepared in assay buffer.
-
Serial dilutions of STING agonist 15a are added to the protein-ligand mixture.
-
The mixture is incubated to allow for competitive binding.
-
A detection mixture containing the anti-His antibody and Streptavidin-d2 is added.
-
After a final incubation period, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.
-
-
Data Analysis : The decrease in the TR-FRET signal with increasing concentrations of 15a is used to calculate the EC50 value.
HEK293T Reporter Gene Assay
This cell-based assay measures the functional activation of the STING pathway by agonist 15a.
-
Cell Line : HEK293T cells transiently transfected with a human STING expression vector and an IRF3-inducible luciferase reporter gene.
-
Procedure :
-
Transfected cells are seeded into 96-well plates.
-
The following day, cells are treated with a serial dilution of STING agonist 15a.
-
For permeabilized cell experiments, cells are co-treated with digitonin.
-
After a 6-hour incubation, the luciferase substrate is added, and luminescence is measured.
-
-
Data Analysis : The luminescence signal, which is proportional to IRF3 activation, is plotted against the agonist concentration to determine the EC50 value.
Figure 2: Workflow for a STING Reporter Gene Assay.
Western Blot Analysis of STING Pathway Activation
This assay is used to directly observe the phosphorylation of key proteins in the STING signaling cascade.
-
Cell Line : THP-1 human monocytic cells.
-
Procedure :
-
Cells are treated with varying concentrations of STING agonist 15a for 2 hours.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of pathway activation.[1]
Conclusion
STING agonist 15a is a potent activator of the STING signaling pathway, demonstrating robust activity in both biochemical and cellular assays. Its mechanism of action involves the direct binding to STING, leading to the phosphorylation of TBK1 and IRF3, and the subsequent induction of a type I interferon response. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in the field of immuno-oncology.
References
An In-depth Technical Guide to the STING Agonist diABZI: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for infectious diseases and oncology. This technical guide provides a comprehensive overview of the potent, non-nucleotide STING agonist diABZI, also known as compound 3, covering its chemical structure, synthesis, and detailed experimental protocols for its characterization.
Chemical Structure
diABZI is a dimeric amidobenzimidazole derivative. Its unique structure allows it to activate STING by binding to the cyclic dinucleotide (CDN) binding pocket in an "open lid" conformation.[1]
Chemical Name: 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide
Molecular Formula: C₄₂H₅₁N₁₃O₇
Molecular Weight: 849.95 g/mol
CAS Number: 2138299-33-7
Synthesis of diABZI
The synthesis of diABZI is a multi-step process that involves the formation of the benzimidazole (B57391) core, followed by functionalization and dimerization. The following is a representative synthetic scheme based on published literature.[2][3]
Synthetic Scheme Overview
The synthesis begins with the construction of the substituted benzimidazole rings. This is typically followed by the introduction of the pyrazole (B372694) carboxamide moieties and the morpholinopropoxy side chains. The final key step is the linkage of two functionalized benzimidazole units via a butenyl linker to yield the dimeric diABZI molecule.
A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the general steps derived from related publications are outlined below:
-
Synthesis of the Benzimidazole Core: A substituted diamino-nitrobenzene derivative is reacted with a suitable aldehyde under reductive conditions to form the benzimidazole ring system.
-
Functionalization of the Benzimidazole: The benzimidazole core is further modified through a series of reactions, including nitration, reduction, and acylation, to introduce the necessary functional groups at specific positions.
-
Attachment of Side Chains: The morpholinopropoxy side chain is introduced via an etherification reaction. The pyrazole carboxylic acid is coupled to the amino group on the benzimidazole core using standard peptide coupling reagents.
-
Dimerization: Two molecules of the functionalized benzimidazole monomer are linked together using a bifunctional linker, such as 1,4-dibromo-2-butene, to form the final diABZI product.
-
Purification: The final compound is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
Quantitative Biological Activity
diABZI is a potent activator of both human and murine STING. Its biological activity has been characterized in various in vitro and in vivo models.
| Assay | Cell Line/Model | Readout | EC₅₀/IC₅₀ | Reference |
| STING Activation | THP1-Dual™ Reporter Cells | IRF-inducible luciferase | 0.013 µM | [3] |
| Human PBMCs | IFNβ Secretion | 130 nM | [1] | |
| Mouse Splenocytes | IFNβ Secretion | 186 nM | [1] | |
| Antiviral Activity | H1-HeLa cells (HRV16 infected) | Cytopathic Effect | IC₅₀ = 1.14 µM | [3] |
| In Vivo Antitumor Activity | CT26 Colorectal Cancer Mouse Model | Tumor Growth Inhibition | Significant inhibition at 1.5 mg/kg | [1] |
Experimental Protocols
STING Activation Assay in THP-1 Reporter Cells
This protocol describes the measurement of STING activation using the THP-1 Dual™ Reporter cell line, which expresses a secreted luciferase under the control of an IRF-inducible promoter.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine
-
diABZI stock solution (in DMSO)
-
96-well white, clear-bottom microplate
-
Luciferase detection reagent
-
Luminometer
Protocol:
-
Seed THP-1 Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µL of assay medium.
-
Prepare serial dilutions of diABZI in assay medium at 4-fold the final desired concentration.
-
Add 25 µL of the diluted diABZI to the respective wells. For unstimulated controls, add 25 µL of assay medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well and incubate at room temperature for 15-30 minutes, with gentle rocking.
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from cell-free control wells) from all other readings.
Measurement of IFN-β Secretion by ELISA
This protocol outlines the quantification of IFN-β in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IFN-β ELISA Kit (e.g., Abcam, R&D Systems, Invitrogen)
-
Cell culture supernatants from cells treated with diABZI
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate as per the manufacturer's protocol (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells again to remove unbound secondary antibody.
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 10-20 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
In Vivo Mouse Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of diABZI in a syngeneic mouse tumor model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
diABZI formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer diABZI (e.g., 1.5 mg/kg) or vehicle control intravenously or intratumorally according to the desired dosing schedule.[1]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
Visualizations
Caption: The STING signaling pathway activated by cytosolic dsDNA or a synthetic agonist like diABZI.
Caption: Workflow for in vitro characterization of diABZI's STING agonistic activity.
References
In Vitro Characterization of a Model STING Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a model stimulator of interferon genes (STING) agonist, here referred to as STING Agonist-15. This document outlines the core methodologies and data presentation strategies essential for evaluating the potency, selectivity, and mechanism of action of novel STING agonists.
Quantitative Data Summary
The in vitro activity of STING agonists is typically assessed through a variety of cell-based assays. The following tables summarize representative quantitative data for well-characterized STING agonists, providing a benchmark for the evaluation of new chemical entities like this compound.
Table 1: Cellular Potency of STING Agonists in Reporter Gene Assays
| STING Agonist | Cell Line | Reporter Gene | EC50 |
| ADU-S100 (MIW815) | THP-1 Dual™ | IRF-Luciferase | 3.03 µg/mL |
| ADU-S100 (MIW815) | THP-1 Dual™ | NF-κB-SEAP | 4.85 µg/mL |
| diABZI-4 | THP-1 | IRF-Luciferase | 0.013 µM |
| SHR1032 | THP-1 (hSTING R232) | IRF-Luciferase | GI50 = 23 nM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.
Table 2: Cytokine Induction by STING Agonists
| STING Agonist | Cell Type | Cytokine Measured | EC50 / Concentration for Induction |
| E7766 | Human PBMCs | IFNβ | 0.15 - 0.79 µmol/L |
| diABZI-4 | Primary Human Nasal Epithelial Cells | IFNβ, IP-10, IL-6 | ≥ 20 nM for STING phosphorylation |
| ADU-S100 | Bone Marrow-Derived Dendritic Cells (BMDCs) | IFNβ, TNFα | 0.1 µg/mL (liposomal) / 0.5 µg/mL (free) |
PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro characterization of STING agonists. The following sections describe the protocols for key experiments.
STING Activation Reporter Gene Assay
This assay quantitatively measures the activation of the STING pathway by a test compound through the induction of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of approximately 100,000 cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Cytokine Release Assay (IFN-β ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of a specific cytokine, such as Interferon-β (IFN-β), secreted by cells in response to STING agonist treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells
-
Cell culture medium
-
This compound
-
IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.[2]
-
Cell Stimulation: Add prepared dilutions of this compound or a vehicle control to the cells. Incubate the plate for 24 hours at 37°C, 5% CO2.[2]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of IFN-β in the samples.
Western Blot for STING Pathway Activation
Western blotting is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which indicates pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1 cells)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for STING Agonist Characterization
Caption: A typical workflow for in vitro characterization.
References
An In-Depth Technical Guide to the STING Agonist-15 Pathway Activation Profile
This guide offers a detailed examination of the STING (Stimulator of Interferon Genes) pathway and the activation profile of specific STING agonists, with a focus on the novel carbocyclic pyrimidine (B1678525) cyclic dinucleotide, STING agonist-15a. It is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
The cGAS-STING Signaling Pathway: A Core Component of Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][2] The presence of double-stranded DNA (dsDNA) in the cytoplasm initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[3][4]
The pathway is initiated when cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA.[1] This binding triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger 2'3'-cyclic GMP-AMP (2’3’-cGAMP) from ATP and GTP.[2][4]
2’3’-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[5] Ligand binding induces a conformational change and oligomerization of STING, leading to its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2][5] During this trafficking process, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[1] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[1][7]
Profile of STING Agonist-15a
Pharmacological activation of the STING pathway holds significant promise for cancer immunotherapy.[8] STING agonists can mimic the natural ligand 2’3’-cGAMP, initiating a potent anti-tumor immune response. This response involves enhanced antigen presentation and the activation of cytotoxic T-cells.[7] A novel synthetic cyclic dinucleotide, compound 15a , has been identified as a potent STING agonist with a superior activation profile compared to benchmark compounds.[9]
Studies using the human monocytic cell line THP-1 provide a clear picture of the pathway activation by agonist-15a. Treatment with 15a leads to the robust, dose-dependent phosphorylation of key downstream signaling proteins, including STING itself (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3).[9] The magnitude of this response was observed to be significantly greater than that induced by the reference agonist 2 (3',3'-cGAMP) at equivalent concentrations.[9]
Furthermore, agonist-15a demonstrates superior activity in inducing the maturation of primary human immune cells. When human CD14+ monocyte-derived dendritic cells (Mo-DCs) were treated with 15a, a significant dose-dependent increase in the expression of the activation marker CD86 was observed. This effect was markedly more pronounced compared to the reference compound.[9]
The potency of STING agonist-15a has been quantified in various cellular assays. The following table summarizes its activity in comparison to a reference agonist in a THP-1 reporter cell assay, which measures the induction of an interferon-stimulated gene (ISG).
| Compound | THP-1 ISG Reporter EC50 (µM) |
| STING Agonist-15a | ~1.5 |
| Reference Agonist (2',3'-cGAMP) | ~13.5 |
| Data derived from in vitro cellular assays. Actual values may vary based on experimental conditions.[9] |
Synergistic Potential: Combining STING Agonists with IL-15
Recent research highlights the therapeutic potential of combining STING agonists with other immunomodulatory agents, such as Interleukin-15 (IL-15).[10][11] IL-15 is a cytokine known to stimulate the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells.[10][11]
The combination of a STING agonist (such as the ADU-S100 analog) with IL-15 has been shown to produce a synergistic anti-tumor effect in preclinical prostate cancer models.[10][12] This combination leads to a marked increase in cancer cell killing, potent activation of NK cells, and a significant (up to 13-fold) increase in IFN-γ secretion compared to either agent alone.[10] Mechanistically, STING agonists primarily induce type I IFNs, while IL-15 drives the production of type II IFN (IFN-γ), activating distinct but complementary anti-tumor pathways.[11]
Key Experimental Protocols
Characterizing the activation profile of a novel STING agonist requires a suite of well-defined cellular and biochemical assays.
This assay provides a high-throughput method to screen for and quantify the potency of STING agonists.[8]
-
Principle: A human monocytic cell line (e.g., THP-1) is engineered to express a reporter gene, such as Firefly Luciferase, under the control of an Interferon-Stimulated Response Element (ISRE). Activation of the STING pathway leads to IRF3-mediated transcription of the luciferase gene, producing a measurable luminescent signal.
-
Methodology:
-
Cell Plating: Plate THP-1-ISRE-Luciferase cells in 96-well plates.
-
Compound Treatment: Treat cells with serial dilutions of the test STING agonist (e.g., agonist-15a) and reference agonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 4-24 hours at 37°C and 5% CO2.[8][13]
-
Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control and plot the dose-response curve to determine the EC50 value.
-
This technique is used to directly visualize the activation of key signaling proteins.
-
Principle: Phosphorylation of STING, TBK1, and IRF3 is a direct indicator of pathway activation. Western blotting uses specific antibodies to detect these phosphorylated proteins.
-
Methodology:
-
Cell Treatment: Treat THP-1 cells with the STING agonist at various concentrations and time points (e.g., 2 hours).[9]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-STING, p-TBK1, p-IRF3, and total protein controls (e.g., total STING, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
This assay measures the functional outcome of STING activation, i.e., the secretion of type I interferons.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect specific cytokines, such as IFN-β, in cell culture supernatants.
-
Methodology:
-
Sample Collection: Treat human PBMCs or THP-1 cells with the STING agonist for 24 hours and collect the culture supernatant.[13]
-
ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant in a well pre-coated with a capture antibody, followed by incubation with a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and calculate the IFN-β concentration based on a standard curve.
-
Syngeneic mouse models are essential for evaluating the therapeutic potential of STING agonists in an immunocompetent setting.[14]
-
Principle: Tumor cells are implanted into mice with a compatible genetic background. The STING agonist is administered, and its effect on tumor growth and the host immune response is monitored.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).
-
Treatment: Once tumors are established, administer the STING agonist via intratumoral or systemic (e.g., intravenous) injection.[9][14] A vehicle control group is also included.
-
Monitoring: Measure tumor volume regularly. Monitor animal health and survival.
-
Endpoint Analysis: At the end of the study, tumors and lymphoid organs (e.g., spleen) can be harvested for immunological analysis (e.g., flow cytometry, RNA sequencing) to assess immune cell infiltration and activation.[15]
-
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]
- 11. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antitumor Immunity of STING Agonists and Interleukin-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system presents a powerful and largely untapped resource in the fight against cancer. A key pathway in this system, the stimulator of interferon genes (STING) pathway, has emerged as a promising target for therapeutic intervention. Activation of STING triggers a potent antitumor response, primarily through the production of type I interferons. While early clinical trials of STING agonists have shown modest monotherapy activity, preclinical evidence strongly suggests that their full potential can be unlocked through combination therapies. This technical guide explores the discovery, mechanism, and synergistic effects of combining STING agonists, particularly the well-characterized cyclic dinucleotide ADU-S100, with Interleukin-15 (IL-15), a cytokine critical for the development and activation of cytotoxic immune cells. This combination has demonstrated the ability to transform the tumor microenvironment, induce robust and durable antitumor immunity, and overcome resistance to existing immunotherapies.
Discovery and Origin of STING Agonist ADU-S100
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that was developed by Aduro Biotech in collaboration with Novartis to activate the STING pathway.[1] It is a bisphosphorothioate analog of 2'3'-c-di-AMP and is structurally identical to 2'3'-c-di-AM(PS)2 (Rp,Rp).[2] The design of ADU-S100 incorporates a 2'-5' and 3'-5' mixed linkage, which is found in the endogenous human STING ligand 2'3'-cGAMP, produced by cGAS (cyclic GMP-AMP synthase).[2] This structural feature confers a higher binding affinity for STING compared to bacterial-derived CDNs like c-di-AMP and allows it to activate all known human STING alleles as well as the murine variant.[2][3] Preclinical studies demonstrated that intratumoral injection of ADU-S100 led to the induction of tumor-specific CD8+ T cells and subsequent tumor clearance.[4] These promising preclinical results led to its evaluation in clinical trials for various cancers.[1]
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage within cancer cells.
Synergistic Antitumor Effects with Interleukin-15
While STING agonists can initiate a potent inflammatory response, their efficacy can be significantly enhanced by combining them with IL-15. IL-15 is a cytokine that plays a crucial role in the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are critical for tumor cell killing. The combination of a STING agonist like ADU-S100 and IL-15 creates a powerful synergistic effect, enhancing both the innate and adaptive anti-tumor immune response.[5][6]
Quantitative Data from Preclinical Studies
The combination of ADU-S100 and IL-15 has demonstrated significant anti-tumor efficacy in various preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vivo Tumor Growth Inhibition and Survival
| Cancer Model | Treatment Group | Tumor-Free Mice (%) | Reference |
| Prostate Cancer (Syngeneic & Humanized) | ADU-S100 + cyto-IL-15 | 58-67% | [5] |
| Prostate Cancer (Bilateral Tumors) | ADU-S100 + cyto-IL-15 (unilateral treatment) | 50% (abscopal immunity) | [5] |
| Prostate Cancer (Tumor Rechallenge) | Cured mice treated with ADU-S100 + cyto-IL-15 | 83% (long-lasting immunity) | [5] |
| Esophageal Adenocarcinoma | ADU-S100 | -30.1% (mean tumor volume change) | [7] |
| Esophageal Adenocarcinoma | ADU-S100 + Radiation | -50.8% (mean tumor volume change) | [7] |
Table 2: In Vitro Cancer Cell Killing and Immune Cell Activation
| Cancer Cell Line | Treatment Group | Cancer Cell Killing (%) | Key Immune Cell Changes | Reference |
| LNCaP (Prostate) | IL-15 (2.5 ng/ml) | ~33% | - | [8] |
| LNCaP (Prostate) | ADU-S100 analog (1 µg/ml) | ~33% | - | [8] |
| LNCaP (Prostate) | IL-15 + ADU-S100 analog | ~74% | Increased NK cell perforin (B1180081) expression (~67%) | [8] |
| PC3 (Prostate) | IL-15 (2.5 ng/ml) | ~22% | - | [8] |
| PC3 (Prostate) | ADU-S100 analog (1 µg/ml) | ~36% | - | [8] |
| PC3 (Prostate) | IL-15 + ADU-S100 analog | ~52% | Increased NK cell perforin expression (~58%) | [8] |
| Prostate Cancer-Lymphocyte Co-cultures | IL-15 + ADU-S100 analog | - | Up to 13-fold increase in IFNγ secretion | [8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of STING agonists and their combination with IL-15. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro STING Activation Assay
This protocol describes how to assess the activation of the STING pathway in a cell-based assay by measuring the expression of downstream target genes.
Methodology:
-
Cell Seeding: Seed a STING-responsive cell line (e.g., THP-1 dual reporter cells) in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Agonist Addition: Prepare serial dilutions of the STING agonist (e.g., ADU-S100) and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of secreted IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value.
Tumor Cell and PBMC Co-culture Assay
This protocol is for assessing the ability of immune cells to kill tumor cells in vitro, and how this is affected by immunomodulatory agents.
Methodology:
-
Tumor Cell Seeding: Seed tumor cells (e.g., LNCaP or PC3) in a 96-well plate and allow them to adhere overnight.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: Add PBMCs to the tumor cell-containing wells at a desired effector-to-target ratio (e.g., 20:1).
-
Treatment: Add IL-15, STING agonist, or the combination to the co-culture wells. Include an untreated control.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Cytotoxicity Assessment: After incubation, assess tumor cell viability using a method such as a live/dead cell staining kit and flow cytometry or a luminescence-based cytotoxicity assay.
-
Immune Cell Phenotyping: At the end of the co-culture, immune cells can be collected and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56) and intracellular proteins (e.g., perforin, granzyme B) to analyze immune cell populations and their activation status by flow cytometry.
Flow Cytometry for Immune Cell Profiling in Tumors
This protocol outlines the general steps for analyzing the immune cell infiltrate in a solid tumor from a murine model.
Methodology:
-
Tumor Dissociation: Excise the tumor and mechanically mince it, followed by enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Remove red blood cells using a lysis buffer.
-
Cell Staining:
-
Perform a live/dead cell stain to exclude non-viable cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD56 for NK cells, F4/80 for macrophages).
-
For intracellular targets, fix and permeabilize the cells before staining with antibodies against intracellular proteins (e.g., FoxP3 for regulatory T cells, Ki-67 for proliferating cells).
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to gate on and quantify the different immune cell populations within the tumor microenvironment.
Conclusion and Future Directions
The combination of STING agonists and IL-15 represents a highly promising strategy in cancer immunotherapy. By activating both the innate and adaptive immune systems in a complementary manner, this approach has the potential to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot," immune-inflamed tumors. The preclinical data strongly supports the synergistic anti-tumor effects of this combination. Future research should focus on optimizing dosing and scheduling, exploring this combination with other immunotherapies such as checkpoint inhibitors, and identifying predictive biomarkers to select patients most likely to respond to this powerful therapeutic strategy. The continued investigation of this and similar combination immunotherapies holds the key to improving outcomes for a broader range of cancer patients.
References
- 1. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Profile of STING Agonist-15
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific preliminary cytotoxicity data for a compound designated "STING agonist-15" is not publicly available at this time. This document serves as an in-depth technical guide and template for presenting such data for a novel STING agonist, using "this compound" as a placeholder. The data and protocols presented herein are representative examples based on existing literature for other STING agonists.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This activation can bridge innate and adaptive immunity, making STING an attractive target for cancer immunotherapy.[4][5] STING agonists are being developed to harness this pathway to promote anti-tumor immune responses.[4][6] This guide provides a framework for the preliminary cytotoxic evaluation of a novel STING agonist, designated here as this compound.
Data Presentation: Preliminary Cytotoxicity of this compound
The following table summarizes hypothetical preliminary cytotoxicity data for this compound across a panel of cancer cell lines. This data is essential for determining the direct anti-tumor activity and the therapeutic window of the compound.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Max Inhibition (%) |
| THP-1 | Acute Monocytic Leukemia | 72 | 15.8 | 85 |
| B16-F10 | Melanoma | 72 | 25.2 | 78 |
| CT26 | Colon Carcinoma | 72 | 31.5 | 72 |
| 4T1 | Breast Carcinoma | 72 | 42.1 | 65 |
| A549 | Lung Carcinoma | 72 | > 100 | < 20 |
| PBMCs | Healthy Donor | 72 | > 100 | < 15 |
Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to this compound. Peripheral Blood Mononuclear Cells (PBMCs) were used as a healthy control to assess selectivity.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a common method for determining the cytotoxicity of a STING agonist in a high-throughput format.
Objective: To quantify the dose-dependent cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, B16-F10, CT26)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualization
Figure 1: The cGAS-STING Signaling Pathway. Cytosolic dsDNA activates cGAS to produce cGAMP, which binds to and activates STING. Activated STING translocates from the ER to the Golgi, where it recruits and activates TBK1, leading to the phosphorylation and dimerization of IRF3. Dimerized p-IRF3 then translocates to the nucleus to induce the transcription of type I interferons.[1][2][7]
Figure 2: Experimental Workflow for Cytotoxicity Assessment. This diagram illustrates the key steps in determining the in vitro cytotoxicity of a STING agonist using a luminescence-based cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. youtube.com [youtube.com]
In-Depth Technical Guide: Binding Kinetics of STING Agonists to the STING Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of representative small molecule STING (Stimulator of Interferon Genes) agonists, specifically diABZI and SR-717, to the STING protein. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support research and development in the field of innate immunity and cancer immunotherapy.
Introduction to STING and Small Molecule Agonists
The STING protein is a critical component of the innate immune system, acting as a sensor for cyclic dinucleotides (CDNs) which are produced in response to cytosolic DNA from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-tumor and anti-viral immune response.
Small molecule STING agonists that are not cyclic dinucleotides have been developed to overcome the limitations of natural CDNs, such as poor metabolic stability and cell permeability. Two such promising agonists are diABZI and SR-717. Understanding the binding kinetics of these molecules to the STING protein is fundamental for optimizing their therapeutic potential.
Quantitative Binding Kinetics
The binding affinity and kinetics of diABZI and SR-717 to the STING protein have been characterized using various biophysical techniques. The following table summarizes the available quantitative data.
| Agonist | STING Variant | Technique | Kd (Dissociation Constant) | kon (Association Rate) | koff (Dissociation Rate) | Reference |
| diABZI (amine) | Human STING | ITC | ~70 nM | Not Reported | Not Reported | [1] |
| diABZI (agonist-3) | Human STING (R232) | SPR | 0.05 nM | Not Reported | Not Reported | |
| SR-717 | Not Reported | Competition Assay | IC50 = 7.8 µM* | Not Reported | Not Reported | |
| SR-717 | Not Reported | Cell-based Assay | EC50 = 2.1 - 2.2 µM** | Not Reported | Not Reported | [2][3] |
*IC50 value from a competition assay with 2',3'-cGAMP. This is an indirect measure of binding affinity. **EC50 values are from cell-based reporter assays and indicate the concentration for half-maximal response, not a direct measure of binding affinity.
Experimental Protocols
The determination of binding kinetics for STING agonists relies on precise and well-controlled experimental protocols. The two primary methods employed are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Objective: To determine the binding kinetics of a small molecule STING agonist (analyte) to the purified STING protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human STING protein (C-terminal domain, residues 139-379)
-
STING agonist (e.g., diABZI)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified STING protein, diluted in immobilization buffer, over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell is typically prepared using the same procedure but without the injection of the STING protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the STING agonist in running buffer. It is recommended to perform a concentration series spanning at least two orders of magnitude around the expected Kd.
-
Inject the different concentrations of the agonist over the immobilized STING protein surface at a constant flow rate. Each injection cycle consists of:
-
Association phase: The agonist flows over the surface, and binding is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation phase: Running buffer without the agonist is flowed over the surface, and the dissociation of the agonist-STING complex is observed as a decrease in the SPR signal.
-
-
Between each concentration, the sensor surface is regenerated to remove any bound agonist using a specific regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration solution), followed by stabilization with running buffer.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation phases of the corrected sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the kinetic rate constants kon and koff. The dissociation constant Kd is then calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between a STING agonist and the STING protein.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human STING protein
-
STING agonist
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the purified STING protein and the STING agonist against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and agonist solutions spectrophotometrically or by other quantitative methods.
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the purified STING protein into the sample cell of the calorimeter.
-
Load the STING agonist solution into the injection syringe. The concentration of the agonist in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
Initiate the titration. A series of small injections of the agonist into the protein solution are performed.
-
The heat change associated with each injection is measured. As the protein becomes saturated with the agonist, the magnitude of the heat change per injection decreases.
-
-
Data Analysis:
-
The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of agonist to protein.
-
This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, initiated by the binding of an agonist.
Caption: The STING signaling pathway is activated by cytosolic dsDNA or synthetic agonists, leading to the production of type I interferons.
Experimental Workflow for SPR
The following diagram outlines the typical workflow for a Surface Plasmon Resonance experiment to determine the binding kinetics of a small molecule STING agonist.
References
The Structural Activity Landscape of Amidobenzimidazole-Based STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of amidobenzimidazole-based STING (Stimulator of Interferon Genes) agonists, a promising class of non-cyclic dinucleotide (non-CDN) immunomodulators for cancer therapy. We delve into the key structural modifications that influence agonist potency and cellular activity, present detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.
Core Structural Activity Relationships
The discovery of dimeric amidobenzimidazole (diABZI) compounds marked a significant advancement in the development of systemically active STING agonists.[1][2] The core SAR of this class revolves around the optimization of the amidobenzimidazole scaffold and the linker connecting the two monomeric units.
Key SAR insights include:
-
Dimerization is Crucial: A linking strategy to synergize two symmetry-related amidobenzimidazole (ABZI) compounds creates diABZIs with enhanced binding to STING and significantly improved cellular function compared to their monomeric counterparts.[1]
-
Linker Length and Composition: The nature and length of the linker connecting the two ABZI units are critical for optimal activity. Subtle changes in the linker can significantly impact the binding affinity and agonist function.
-
Benzimidazole (B57391) Substitutions: Modifications at various positions of the benzimidazole ring system have been explored to fine-tune the molecule's properties, including potency, solubility, and metabolic stability. For instance, functionalization at the 7-position of the benzimidazole is often used for conjugation to other molecules, such as in antibody-drug conjugates, as this position is exposed from the binding pocket and does not directly interact with STING.[3]
Quantitative SAR Data of Amidobenzimidazole Analogs
The following table summarizes the in vitro activity of selected amidobenzimidazole-based STING agonists. The data is compiled from various sources to illustrate the impact of structural modifications on STING activation, typically measured by IFN-β induction or reporter gene assays in human monocytic THP-1 cells.
| Compound/Analog | Key Structural Features | Assay System | Activity Metric (EC50) | Reference |
| diABZI STING agonist-1 | Dimeric amidobenzimidazole | Human PBMCs | 130 nM (IFNβ induction) | [4] |
| diABZI STING agonist-1 | Dimeric amidobenzimidazole | Mouse Splenocytes | 186 nM (IFNβ induction) | [4] |
| diABZI-amine | diABZI with amine functionality | THP1-Dual™ Reporter Cells | 0.144 ± 0.149 nM (IRF-luciferase) | [5] |
| diABZI-V/C-DBCO | diABZI prodrug with cleavable linker and DBCO handle | THP1-Dual™ Reporter Cells | 1.47 ± 1.99 nM (IRF-luciferase) | [5] |
| SAPCon[25kDa] | 25kDa polymer-diABZI conjugate | THP1-Dual™ Reporter Cells | 20.8 ± 13.3 nM (IRF-luciferase) | [3] |
| SAPCon[100kDa] | 100kDa polymer-diABZI conjugate | THP1-Dual™ Reporter Cells | 24.1 ± 12.9 nM (IRF-luciferase) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key in vitro assays.
THP-1 Dual™ IRF-Luciferase Reporter Assay for STING Activation
This assay is a common method to quantify the activation of the STING pathway by measuring the induction of an interferon regulatory factor (IRF)-inducible luciferase reporter.
a. Cell Culture:
-
THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blastocidin.
-
Cells are maintained at a density of 5x10^5 to 2x10^6 cells/mL.
b. Assay Procedure:
-
Wash THP1-Dual™ cells once with fresh, pre-warmed RPMI 1640 medium.
-
Resuspend cells at a density of 2x10^6 cells/mL in fresh medium.
-
Add 180 µL of the cell suspension (3.6x10^5 cells) to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the test compounds (e.g., STING agonist-15 analogs) in DMSO and then dilute in cell culture medium. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.[3]
-
To measure luciferase activity, add 20 µL of QUANTI-Luc™ reagent to each well.
-
Read the luminescence immediately on a luminometer.
-
The EC50 values are determined by fitting the dose-response curves using a variable slope (four-parameter) non-linear regression model.[5]
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of secreted IFN-β, a key cytokine produced downstream of STING activation.
a. Cell Stimulation:
-
Plate human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate.
-
Treat the cells with varying concentrations of the STING agonist analogs for a specified period (e.g., 6 hours).[4]
b. ELISA Procedure:
-
Collect the cell culture supernatants.
-
Perform the ELISA for human IFN-β according to the manufacturer's instructions (e.g., using a DuoSet ELISA kit from R&D Systems).
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Western Blot Analysis of STING Pathway Phosphorylation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING, TBK1, and IRF3, which indicates pathway activation.[3]
a. Cell Lysis:
-
Treat THP-1 cells with the STING agonist for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. Electrophoresis and Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway activated by a non-CDN agonist.
Caption: The STING signaling pathway activated by a diABZI agonist.
Experimental Workflow for SAR Studies
The logical flow for conducting a structural activity relationship study of novel STING agonists is depicted below.
Caption: Experimental workflow for STING agonist SAR studies.
References
- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of STING Agonist-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of STING Agonist-15, a potent activator of the Stimulator of Interferon Genes (STING) pathway. The following guidelines are based on established preclinical methodologies for similar STING agonists and are intended to assist in the design and execution of in vivo studies to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This activation bridges innate and adaptive immunity, promoting an anti-tumor response.
Application Notes and Protocols for a Model STING Agonist in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a model Stimulator of Interferon Genes (STING) agonist in preclinical mouse models of cancer. The protocols and data presented are synthesized from studies on various STING agonists and are intended to serve as a foundational resource for researchers developing and evaluating novel cancer immunotherapies.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This activation links innate and adaptive immunity, promoting the maturation of dendritic cells (DCs), enhancement of antigen presentation, and priming of tumor-specific T cells.[1][3] STING agonists are small molecules designed to activate this pathway, thereby converting immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated destruction.[1] Preclinical studies have demonstrated that STING agonists can induce tumor regression and establish long-lasting anti-tumor immunity.[1][4][5]
Mechanism of Action
The model STING agonist is a cyclic dinucleotide (CDN) analog that directly binds to and activates the STING protein located in the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[2] Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (IFN-α and IFN-β).[2][3] This cascade also activates the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[1] The secreted type I IFNs act on tumor and immune cells, leading to enhanced DC activation, cross-presentation of tumor antigens to CD8+ T cells, and increased cytotoxicity of natural killer (NK) cells.[1][6]
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist Solubility and Formulation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. Consequently, STING agonists are a promising class of molecules for cancer immunotherapy. However, their therapeutic development is often challenged by issues related to solubility and formulation, which can impact their delivery, bioavailability, and efficacy.
This guide provides an overview of the solubility and formulation considerations for STING agonists. It is important to note that the term "STING agonist-15" is not consistently used in the scientific literature to refer to a single, specific molecule. Therefore, this document will focus on several well-characterized STING agonists, including cyclic dinucleotides (CDNs) like ADU-S100 and non-cyclic dinucleotide agonists such as diABZI and STING agonist-C11, to provide a broad and practical resource for researchers.
STING Signaling Pathway
The STING signaling cascade begins with the recognition of cyclic dinucleotides (CDNs) in the cytoplasm. This binding event induces a conformational change in STING, leading to its activation and the subsequent recruitment and activation of TBK1. Activated TBK1 then phosphorylates IRF3, which dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway.
Solubility Data for Selected STING Agonists
The solubility of a STING agonist is a critical parameter that influences its formulation and route of administration. The following table summarizes the solubility of several representative STING agonists in common solvents.
| STING Agonist | Type | Solvent | Solubility | Reference |
| ADU-S100 (MIW815) | Cyclic Dinucleotide | Water | 20 mg/mL | [1] |
| diABZI | Non-Cyclic Dinucleotide | DMSO | 100 mg/mL | [2] |
| STING agonist-C11 | Non-Cyclic Dinucleotide | DMSO | 10 mM | [3] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of excipients. It is recommended to perform solubility testing under the specific conditions of your experiment.
Formulation Guide and Experimental Protocols
The choice of formulation for a STING agonist depends on its physicochemical properties and the intended application (e.g., in vitro cell-based assays, in vivo animal studies).
General Workflow for STING Agonist Formulation
The following diagram illustrates a typical workflow for the preparation of a STING agonist formulation for preclinical research.
Caption: A general workflow for preparing a STING agonist formulation.
Protocol 1: Preparation of ADU-S100 Formulation for In Vivo Administration
ADU-S100 is a cyclic dinucleotide and is generally soluble in aqueous solutions.
Materials:
-
ADU-S100 (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the desired amount of ADU-S100 powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to achieve the target concentration. For many animal studies, a vehicle of Hank's Balanced Salt Solution (HBSS) has also been used.
-
Gently vortex the tube until the powder is completely dissolved.
-
For in vivo applications, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the formulation at -20°C or as recommended by the supplier. For immediate use, keep on ice.
Protocol 2: Preparation of diABZI Formulation for In Vivo Administration
diABZI is a non-cyclic dinucleotide agonist with limited aqueous solubility, often requiring a co-solvent formulation.
Materials:
-
diABZI (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of diABZI in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of diABZI in 1 mL of sterile DMSO.
-
For a final formulation of 1.25 mg/mL, add 50 µL of the 25 mg/mL diABZI stock solution to 950 µL of sterile corn oil.[2]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use.
Protocol 3: Preparation of STING Agonist-C11 for In Vitro Assays
STING agonist-C11 is a non-cyclic dinucleotide agonist that is soluble in DMSO.
Materials:
-
STING agonist-C11 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of STING agonist-C11 powder in cell culture grade DMSO.[3] The exact amount will depend on the molecular weight of the specific batch.
-
Vortex the tube until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended.
-
For cell-based assays, dilute the DMSO stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Concluding Remarks
The successful application of STING agonists in research and therapeutic development hinges on their appropriate handling and formulation. This guide provides a starting point for researchers working with these promising immunomodulatory agents. It is crucial to consult the manufacturer's data sheet for specific information on the solubility and stability of any given STING agonist and to optimize the formulation for each specific experimental context. As the field of STING agonist development continues to evolve, novel formulation strategies, such as nanoparticle and liposomal delivery systems, are being explored to enhance the therapeutic potential of this class of compounds.
References
Application Notes and Protocols for STING Agonist-15 in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response that is crucial for anti-pathogen and anti-tumor immunity.[1][4] STING agonists are promising therapeutic agents in cancer immunotherapy due to their ability to activate innate and adaptive immunity.[4][5]
This document provides a detailed protocol for the use of a novel compound, STING Agonist-15, in the human monocytic cell line, THP-1. THP-1 cells are a widely used model for studying the cGAS-STING pathway as they endogenously express the necessary components and can be differentiated into macrophage-like cells, which are key players in the immune response.[5][6] These application notes will guide researchers in characterizing the in vitro activity of this compound.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), either from bacteria or produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[7] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.[8][9] STING activation can also stimulate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[2][9]
Data Presentation
The following tables summarize the activity of various known STING agonists in THP-1 cells. This data provides a benchmark for evaluating the potency of this compound.
Table 1: Potency of STING Agonists in THP-1 Reporter Cells
| Compound | THP-1 Variant | EC50 (nM) | Assay | Reference |
|---|---|---|---|---|
| SHR1032 | STING-R232 | ~10 | IRF Luciferase | [5] |
| ADU-S100 | STING-R232 | ~1000 | IRF Luciferase | [5] |
| 2'3'-cGAMP | STING-R232 | >10000 | IRF Luciferase | [5] |
| HB3089 | ISG Reporter | ~100 | ISG Reporter |[7] |
Table 2: Growth Inhibition of STING Agonists in THP-1 Cells
| Compound | THP-1 Variant | GI50 (nM) | Reference |
|---|---|---|---|
| SHR1032 | STING-R232 | 23 | [5] |
| ADU-S100 | STING-R232 | 9441 | [5] |
| Cytarabine | STING-R232 | 100 |[5] |
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytic cells and their differentiation into macrophage-like cells, which enhances their response to STING agonists.[6][10]
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
6-well or 96-well cell culture plates
Procedure:
-
Thawing and Maintenance:
-
Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath.[6]
-
Transfer cells to a T75 flask containing 20 ml of complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).[6]
-
Culture cells at 37°C in a humidified 5% CO₂ incubator.[6]
-
Maintain cell density between 2x10⁵ and 8x10⁵ cells/ml by subculturing every 3-4 days. Do not exceed 1x10⁶ cells/ml.[6]
-
-
Differentiation into Macrophages:
-
Seed THP-1 cells into the desired culture plates (e.g., 1x10⁶ cells/well in a 6-well plate or 40,000 cells/well in a 96-well plate).[8]
-
Add PMA to the culture medium to a final concentration of 50-200 nM.
-
Incubate for 48-72 hours. During this time, cells will become adherent and adopt a macrophage-like morphology.[6]
-
After incubation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh complete growth medium.
-
Rest the differentiated cells for 24 hours before treating with this compound.
-
In Vitro STING Activation Assay
This protocol details the treatment of differentiated THP-1 cells with this compound and subsequent analysis of pathway activation.
Materials:
-
Differentiated THP-1 cells in 96-well or 6-well plates
-
This compound
-
DMSO (for stock solution)
-
Complete growth medium (serum-free medium like Opti-MEM can be used for treatment if required)
-
Reagents for downstream analysis (ELISA kits, RNA extraction kits, qPCR reagents, lysis buffers, antibodies)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).[11]
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical dose-response range to start with is 0.1 µM to 50 µM.[12] Ensure the final DMSO concentration is below 0.2% to avoid cytotoxicity.[11]
-
-
Cell Treatment:
-
Remove the medium from the rested, differentiated THP-1 cells.
-
Add the medium containing the various concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time. A 16-24 hour incubation is common for cytokine and reporter gene analysis, while shorter times (1-4 hours) may be optimal for assessing protein phosphorylation.[1][9][13]
-
-
Downstream Analysis:
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of secreted IFN-β, IL-6, or CXCL10 using a commercially available ELISA kit, following the manufacturer's instructions.[12]
-
-
Gene Expression Analysis (RT-qPCR):
-
Pathway Activation (Western Blot):
-
After a short incubation period (e.g., 4 hours), wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated STING (p-STING), total STING, phosphorylated IRF3 (p-IRF3), and total IRF3.[1][13]
-
-
Reporter Gene Assay (for THP-1 reporter lines):
-
Conclusion
This document provides a comprehensive framework for the initial characterization of this compound in THP-1 cells. By following these protocols, researchers can determine the potency of the agonist, confirm its mechanism of action through the STING pathway, and establish optimal conditions for further in vitro and in vivo studies. It is recommended to perform a dose-response curve as the first step to determine the optimal concentration range for STING activation without inducing significant cytotoxicity.[12]
References
- 1. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. accegen.com [accegen.com]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 10. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aimmuno.com [aimmuno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes: STING Agonist in Combination with Anti-PD-1 Therapy
References
- 1. mdpi.com [mdpi.com]
- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist loaded lipid nanoparticles overcome anti-PD-1 resistance in melanoma lung metastasis via NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Melanoma Institute Australia [melanoma.org.au]
- 18. researchgate.net [researchgate.net]
Measuring STING Activation by STING Agonist-15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the activation of the Stimulator of Interferon Genes (STING) pathway in response to a synthetic agonist, referred to here as STING agonist-15. The protocols outlined below are essential for researchers in immunology, oncology, and drug development who are investigating the therapeutic potential of STING agonists.
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[2][3]
STING Signaling Pathway
The canonical STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum (ER) resident protein.[1][4] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs, such as IFN-β.[1][5] The STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[5]
Figure 1: The cGAS-STING signaling pathway.
Experimental Protocols for Measuring STING Activation
Several methods can be employed to quantify the activation of the STING pathway. The choice of assay depends on the specific research question and available resources.
Quantification of Type I Interferon (IFN-β) Secretion by ELISA
This is a common and robust method to measure the downstream effects of STING activation.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IFN-β secreted into the cell culture supernatant following stimulation with this compound.
Experimental Workflow:
Figure 2: Workflow for IFN-β ELISA.
Detailed Protocol:
-
Cell Seeding: Seed human monocytic THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO in medium).
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.[5]
-
ELISA Procedure: Follow the manufacturer's instructions for a human IFN-β ELISA kit.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate again.
-
Add 100 µL of substrate solution and incubate in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
Quantitative Data Summary:
| This compound Conc. | Expected IFN-β Secretion (pg/mL) |
| Vehicle Control | < 50 |
| 1 µM | 200 - 500 |
| 10 µM | 1000 - 2500 |
| 50 µM | > 3000 |
Note: These are representative values and may vary depending on the specific agonist, cell line, and experimental conditions.
STING Pathway Reporter Assay
This method provides a more direct readout of STING-dependent transcription factor activation.
Principle: A reporter cell line is used that contains a luciferase gene under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified by measuring luminescence.[6]
Experimental Workflow:
Figure 3: Workflow for STING Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed THP1-Dual™ ISG-Lucia cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Stimulation: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Aspirate the medium and add 100 µL of 1x lysis buffer to each well.[6]
-
Incubate on a shaker at room temperature for 15 minutes.[6]
-
Luminescence Measurement: Transfer 20 µL of the cell lysate to an opaque 96-well plate.[6]
-
Add 50 µL of luciferase assay buffer to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and express the results as fold induction over the vehicle control.
Quantitative Data Summary:
| This compound Conc. | Expected Fold Induction of Luciferase Activity |
| Vehicle Control | 1 |
| 1 µM | 5 - 15 |
| 10 µM | 20 - 50 |
| 50 µM | > 70 |
Note: These are representative values and can vary.
Western Blot Analysis of STING Pathway Proteins
This method allows for the direct visualization of the phosphorylation status of key signaling proteins in the STING pathway.
Principle: Western blotting is used to detect the phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) in cell lysates after stimulation with this compound.
Detailed Protocol:
-
Cell Culture and Stimulation: Seed cells (e.g., THP-1 or HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to the loading control.
Quantitative Data Summary:
| Treatment | p-STING (relative intensity) | p-TBK1 (relative intensity) | p-IRF3 (relative intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 5.0 - 10.0 | 4.0 - 8.0 | 6.0 - 12.0 |
Note: These are representative values and can vary based on the antibody quality and experimental conditions.
Troubleshooting and Considerations
-
Cell Type: The responsiveness to STING agonists can vary significantly between different cell types. It is crucial to select a cell line known to have a functional cGAS-STING pathway (e.g., THP-1, RAW 264.7).
-
Agonist Concentration and Incubation Time: Optimization of the STING agonist concentration and incubation time is critical for achieving a robust and reproducible response. Time-course and dose-response experiments are highly recommended.
-
Controls: Always include appropriate positive and negative controls in your experiments. A known STING agonist (e.g., cGAMP) can be used as a positive control, while a vehicle-treated sample serves as a negative control.
-
Reagent Quality: The quality of antibodies, ELISA kits, and other reagents is paramount for obtaining reliable data.
By following these detailed protocols and considering the key experimental variables, researchers can accurately and reproducibly measure the activation of the STING pathway by this compound, facilitating the investigation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Activity of STING Agonist-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. Consequently, STING agonists are promising therapeutic agents in cancer immunotherapy and vaccine development. These application notes provide detailed protocols for assessing the in vitro activity of a novel compound, STING Agonist-15, using recommended cell lines and reporter gene assays.
The STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1][2] This binding activates cGAS to synthesize the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then functions as a second messenger, binding directly to the STING protein, which resides on the endoplasmic reticulum (ER).[3][4]
Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[4][5] In parallel, STING activation can also stimulate the NF-κB pathway, leading to the production of inflammatory cytokines.[4]
Figure 1. The cGAS-STING signaling pathway.
Recommended Cell Lines for STING Agonist Assays
The choice of cell line is crucial for accurately measuring STING activation. Reporter cell lines are highly recommended as they provide a simplified and robust readout.
| Cell Line | Species | Background | Key Features & Reporter System |
| THP-1 Reporter Cells | Human | Monocytic Leukemia | Endogenously express all STING pathway components.[6] Ideal for studying human STING activation. Commonly engineered with IRF-inducible Lucia luciferase and/or NF-κB-inducible SEAP reporters.[4][7] |
| RAW Reporter Cells | Murine | Macrophage | A standard for studying the murine immune system.[8] Endogenously express STING. Available with IRF-inducible Lucia luciferase or NF-κB-inducible SEAP reporters.[4][8] |
| HEK293 Reporter Cells | Human | Embryonic Kidney | Wild-type cells have low to absent STING expression, making them an excellent null background for reconstitution assays with specific human or mouse STING variants.[3][9] |
| B16-Blue™ ISG Cells | Murine | Melanoma | Express an IRF-inducible SEAP reporter and are responsive to murine STING agonists like DMXAA.[10][11] |
Quantitative Data of Common STING Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for well-characterized STING agonists in various reporter cell lines. This data serves as a benchmark for evaluating the potency of this compound.
| STING Agonist | Cell Line | Reporter Pathway | EC50 Value | Reference |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ~124 µM | [12] |
| 2'3'-cGAMP | THP-1 (Digitonin-permeabilized) | Luciferase | 10.6 µM | [1] |
| diABZI | THP-1 IRF-Luciferase | IRF | 13 nM (0.013 µM) | [9] |
| diABZI | Human PBMCs | STING Activation | 130 nM (0.13 µM) | [8] |
| diABZI | RAW 264.7 IRF-Luciferase | IRF | ~20 nM (0.02 µM) | [9] |
| ADU-S100 | THP-1 Dual | IRF3-Luciferase | 3.03 µg/mL | [5][13] |
| ADU-S100 | THP-1 Dual | NF-κB-SEAP | 4.85 µg/mL | [5][13] |
| DMXAA (murine specific) | RAW 264.7 | TBK1 Phosphorylation | ~50 µg/mL | [14] |
Experimental Protocols
Protocol 1: STING Activation Assay in THP-1-Dual™ KI-hSTING Cells
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible Lucia luciferase reporter expressed in THP-1 cells.
Materials:
-
THP-1-Dual™ KI-hSTING Cells (or similar IRF reporter line)
-
RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin
-
This compound
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Workflow Diagram:
Figure 2. Workflow for STING activation reporter assay.
Procedure:
-
Cell Seeding:
-
Culture THP-1 reporter cells according to the supplier's instructions.
-
On Day 1, seed the cells at a density of approximately 100,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
-
Compound Preparation and Cell Treatment:
-
On Day 2, prepare a serial dilution series of this compound in complete culture medium at 2x the final desired concentration. Also, prepare a vehicle control (e.g., DMSO diluted in medium).
-
Add 100 µL of the diluted agonist or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
On Day 3, carefully transfer 20 µL of cell culture supernatant from each well to a white 96-well assay plate.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add 50 µL of the reagent to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (typically 5-10 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the agonist concentration.
-
Fit a four-parameter logistic (4PL) curve to the data to determine the EC50 value.
-
Protocol 2: Downstream Target Analysis via ELISA
As an alternative or complementary method, STING activation can be quantified by measuring the secretion of downstream cytokines, such as IFN-β, into the cell culture supernatant.
Materials:
-
THP-1 cells (or other relevant cell line)
-
Cell culture medium and reagents
-
This compound
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1, Steps 1 and 2. A typical incubation time for cytokine production is 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be analyzed immediately or stored at -80°C.
-
-
IFN-β ELISA:
-
Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit.
-
Follow the manufacturer's instructions precisely for preparing standards, adding samples, and performing the assay steps (incubation with capture and detection antibodies, substrate development, and stopping the reaction).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance for each standard versus its concentration.
-
Use the standard curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50.
-
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. diABZI STING agonist-1 trihydrochloride | STING Agonist | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor and anti-viral immunity. STING agonists are molecules that activate this pathway and have emerged as promising therapeutic agents in immuno-oncology. This document provides detailed guidelines for the handling, storage, and use of STING agonist-15, a potent activator of the STING signaling pathway. The following protocols are based on general practices for non-cyclic dinucleotide STING agonists and should be supplemented with manufacturer-specific data when available.
Product Information
| Property | Specification | Citation |
| Compound Name | This compound | [1] |
| Synonyms | Compound STING agonist-C11 | [1] |
| Target | STING | [1] |
| Primary Application | Cancer and Immune Response Research | [1] |
Handling and Storage Conditions
Proper handling and storage of this compound are crucial to maintain its stability and activity. The following recommendations are compiled from data on similar STING agonists.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Contact: Avoid contact with eyes and skin.[2] In case of contact, rinse thoroughly with water.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[2]
Storage Conditions:
This compound is typically supplied as a solid. Recommended storage conditions for the lyophilized powder and solvated forms are summarized below.
| Form | Storage Temperature | Typical Stability | Citation |
| Powder (Lyophilized) | -20°C | ≥ 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Shipping:
The compound is generally shipped on wet or blue ice to maintain its integrity during transit.[3][4] It is stable at room temperature for short periods (a few days).[5]
Reconstitution and Solution Preparation
The solubility of STING agonists can vary depending on the specific compound and the solvent used. The following table provides solubility data for a representative non-CDN STING agonist. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Solubility | Citation |
| DMF | 10 mg/mL | [3] |
| DMSO | 10 mg/mL | [3] |
| 41.67 mg/mL (with sonication) | [6] | |
| Ethanol | 5 mg/mL | [3] |
| PBS (pH 7.2) | 2 mg/mL | [3] |
Protocol for Reconstituting this compound:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of the compound.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[2]
Experimental Protocols
In Vitro Cellular Stimulation Assay
This protocol describes a general method for stimulating cells in culture with this compound to assess the activation of the STING pathway, typically by measuring the induction of downstream targets like IRF3 phosphorylation or cytokine production.
Materials:
-
Cells expressing STING (e.g., THP-1, RAW 264.7, or transfected HEK293T cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Assay-specific reagents (e.g., antibodies for western blotting or ELISA kits for cytokine measurement)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range for in vitro assays is 0.1 to 50 µM.
-
Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest concentration of the agonist).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired time period. The optimal incubation time will depend on the specific endpoint being measured (e.g., 1-4 hours for phosphorylation events, 6-24 hours for gene expression, and 24-48 hours for cytokine secretion).
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of STING, TBK1, or IRF3.
-
qRT-PCR: Isolate RNA and perform qRT-PCR to measure the expression of target genes such as IFNB1, CXCL10, and IL6.[3]
-
ELISA/Multiplex Immunoassay: Collect the cell culture supernatant and measure the concentration of secreted cytokines such as IFN-β, IL-6, and TNF-α.[7]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for using this compound.
Caption: STING Signaling Pathway Activation.
Caption: Experimental Workflow for this compound.
Conclusion
This compound is a valuable tool for studying the innate immune response and for the development of novel immunotherapies. Adherence to the handling, storage, and experimental protocols outlined in this document will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should always consult the manufacturer's specific product datasheet for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. STING agonist-13 - Immunomart [immunomart.com]
- 5. STING agonist-13 | STING | 2816929-48-1 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Utilizing STING Agonist-15 in Organoid Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of organoid co-culture models that incorporate immune cells is a significant advancement in preclinical cancer research. These models offer a more physiologically relevant system to study the complex interactions within the tumor microenvironment (TME) and to evaluate the efficacy of immunotherapies. The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are emerging as a promising class of drugs to remodel the TME and enhance tumor cell killing.
This document provides detailed application notes and protocols for the use of a STING agonist, exemplified by ADU-S100, in a complex primary human organoid co-culture model. The protocols are based on established methodologies for generating and co-culturing organoids with immune cells to assess the therapeutic potential of STING agonists.
Signaling Pathway
The STING signaling pathway plays a crucial role in detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an innate immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against tumor cells.
Troubleshooting & Optimization
troubleshooting STING agonist-15 low efficacy
Technical Support Center: STING Agagonist-15
Welcome to the technical support center for STING Agonist-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to product efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. Upon entering the cell's cytoplasm, it binds directly to the STING protein located on the endoplasmic reticulum.[1][2] This binding induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus.[3][4] Activated STING then recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[1][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][5]
Q2: How can I measure the activation of the STING pathway in my experiment? A2: STING pathway activation can be assessed through several robust methods:
-
Cytokine Secretion: Use ELISA to measure the secretion of downstream cytokines, with IFN-β being the most common and direct readout.[6]
-
Phosphorylation Events: Perform Western blotting to detect the phosphorylation of key signaling proteins like STING (at Ser366 for human) and IRF3.[6] This provides a direct confirmation of pathway engagement.
-
Gene Expression Analysis: Use RT-qPCR to quantify the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, and other interferon-stimulated genes (ISGs).[6]
-
Reporter Assays: Employ a cell line engineered with a luciferase or fluorescent reporter gene under the control of an IFN-stimulated response element (ISRE) for a quantitative measure of type I IFN signaling.[6]
Q3: What is the expected EC50 for this compound? A3: The half-maximal effective concentration (EC50) can vary significantly based on the cell type, delivery method, and assay readout. For many CDN-based STING agonists, the EC50 for in vitro activation is often in the high micromolar range when used without a delivery vehicle due to inefficient cellular uptake.[2][6] The use of transfection reagents or other delivery systems can lower the effective concentration substantially.[6][7] We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is this compound suitable for in vivo studies? A4: Yes, but delivery is a critical consideration. Like many STING agonists, this compound is a charged, hydrophilic molecule, which can lead to rapid clearance and poor bioavailability when administered systemically.[8][9] For this reason, intratumoral injection is a common administration route in preclinical models to concentrate the agonist at the tumor site and limit systemic toxicity.[8][9] Novel delivery strategies, such as encapsulation in nanoparticles or liposomes, are being explored to improve systemic delivery and tumor targeting.[7][8][10]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathway and a general experimental workflow for using this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Delivery of STING Agonist via Albumin Nanoreactor Boosts Immunotherapeutic Efficacy against Aggressive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: STING Agonist-15
Disclaimer: The following information is provided for research purposes only. "STING Agonist-15" is treated as a representative synthetic STING (Stimulator of Interferon Genes) agonist. The data and protocols are based on published information for similar molecules, such as cyclic dinucleotides (e.g., ADU-S100/MIW815) and other synthetic STING agonists. Researchers should validate these recommendations for their specific molecule and experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is designed to activate the STING pathway, a critical component of the innate immune system.[1][2][3] Upon binding to the STING protein, it is expected to trigger a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][4] This cascade initiates a potent anti-tumor immune response by enhancing antigen presentation and activating T cells and Natural Killer (NK) cells.[5][6]
Q2: What are the known or potential off-target effects of STING agonists?
A2: Off-target effects of STING agonists are a significant consideration and can be broadly categorized as either related to excessive on-target activation or engagement with unintended molecules. The most common off-target effects are associated with systemic inflammatory responses.[1][2] Systemic administration can lead to a "cytokine storm" or cytokine release syndrome (CRS), characterized by high levels of circulating inflammatory cytokines, which can cause fever, chills, and potentially life-threatening complications.[1] Local administration, such as intratumoral injection, can cause injection site reactions, including pain, inflammation, and in some preclinical models, skin ulceration.[7][8][9] There is also a potential for off-target effects on non-immune cells that express STING, which could lead to tissue-specific toxicities. Furthermore, high concentrations of STING agonists have been reported to induce T-cell apoptosis in preclinical studies.[7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic potential of STING agonists. Key strategies include:
-
Localized Delivery: Intratumoral injection is often preferred over systemic administration to concentrate the agonist at the tumor site and limit systemic exposure and associated toxicities.[10]
-
Dose Optimization: Careful dose-response studies are essential to identify the minimum effective dose that elicits the desired anti-tumor immune response without causing excessive systemic inflammation.
-
Formulation Strategies: Novel delivery systems, such as encapsulation in nanoparticles or conjugation to tumor-targeting antibodies (Antibody-Drug Conjugates or ADCs), are being developed to improve tumor-specific delivery and reduce systemic toxicity.[11][12][13]
-
Combination Therapies: Combining STING agonists with other immunotherapies, like checkpoint inhibitors, may allow for lower, less toxic doses of the STING agonist to be used while achieving a synergistic anti-tumor effect.[13]
Troubleshooting Guides
Problem 1: High systemic toxicity (e.g., weight loss, signs of cytokine release syndrome) in animal models.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Perform a dose-titration experiment to determine the optimal therapeutic window. Start with a lower dose and gradually escalate. |
| Systemic leakage from intratumoral injection. | Refine injection technique to minimize leakage. Consider using a smaller injection volume or a slower injection rate. |
| High sensitivity of the animal strain. | Review literature for strain-specific responses to immune-stimulating agents. Consider using a different, less sensitive strain if appropriate for the research question. |
| Contamination of the agonist solution. | Ensure the this compound solution is sterile and free of endotoxins, which can exacerbate inflammatory responses. |
Problem 2: Lack of anti-tumor efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient dose or target engagement. | Increase the dose of this compound. Confirm target engagement by measuring downstream signaling markers (e.g., p-IRF3, IFN-β) in tumor samples. |
| Poor tumor immunogenicity ("cold" tumor). | Combine this compound with other treatments that can increase tumor immunogenicity, such as radiation therapy or other immunotherapies.[5] |
| Rapid degradation of the agonist. | Assess the stability of this compound in vivo. Consider using a more stable analog or a formulation that protects it from degradation. |
| Tumor cells have a defect in the STING pathway. | Verify the expression and functionality of key STING pathway components (cGAS, STING, TBK1, IRF3) in the tumor cell line. |
Data Presentation
Table 1: Summary of Potential Off-Target Effects of STING Agonists
| Effect Type | Manifestation | Primary Cause | Common Mitigation Strategy |
| Systemic Inflammation | Cytokine Release Syndrome (CRS), fever, chills, weight loss | Excessive systemic cytokine production (e.g., IFN-α/β, TNF-α, IL-6) | Localized (intratumoral) delivery, dose optimization, targeted delivery systems |
| Local Toxicity | Injection site pain, inflammation, erythema, ulceration | High local concentration of the agonist leading to intense inflammatory response | Dose optimization, adjustment of injection volume and frequency |
| Hepatotoxicity | Elevated liver enzymes | Accumulation of systemically administered agonists in the liver | Targeted delivery systems to avoid liver accumulation |
| T-cell Apoptosis | Reduction in effector T-cell numbers | High local concentrations of the agonist | Dose optimization |
Table 2: Adverse Events Reported in a Phase I Clinical Trial of an Intratumoral STING Agonist (MIW815/ADU-S100)
Data synthesized from published clinical trial results for MIW815 (ADU-S100).[7][14][15][16][17][18][19]
| Adverse Event | Frequency | Common Grades (Severity) |
| Pyrexia (Fever) | ~17-22% | Grade 1-2 |
| Injection Site Pain | ~15-20% | Grade 1-2 |
| Chills | ~15% | Grade 1-2 |
| Diarrhea | ~11% | Grade 1-2 |
| Nausea | Common | Grade 1-2 |
| Vomiting | Common | Grade 1-2 |
| Fatigue | Common | Grade 1-2 |
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Release
Objective: To quantify the levels of key inflammatory cytokines in the serum of treated animals to assess systemic off-target inflammatory responses.
Methodology: Multiplex Bead-Based Immunoassay (e.g., Luminex) or ELISA.
Procedure:
-
Sample Collection: Collect blood from animals at various time points post-treatment (e.g., 2, 6, 24, and 48 hours). Process blood to obtain serum and store at -80°C until analysis.
-
Assay Performance:
-
For multiplex assays, follow the manufacturer's instructions for the specific cytokine panel (e.g., mouse pro-inflammatory panel including IFN-α, IFN-β, TNF-α, IL-6, IL-1β, and CXCL10).
-
For ELISA, use individual kits for each cytokine of interest.
-
-
Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the serum samples.
-
Compare cytokine levels between treatment groups (vehicle control vs. This compound).
-
Protocol 2: Evaluation of Immune Cell Activation in the Tumor Microenvironment
Objective: To characterize the activation state of various immune cell populations within the tumor following treatment with this compound.
Methodology: Flow Cytometry.
Procedure:
-
Tumor Digestion: At a predetermined endpoint, excise tumors and mechanically and enzymatically digest them to create a single-cell suspension.
-
Cell Staining:
-
Stain the cell suspension with a panel of fluorescently-labeled antibodies against surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80).
-
Include antibodies against activation markers (e.g., CD69, CD25, MHC-II, CD86).
-
For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), treat cells with a protein transport inhibitor (e.g., Brefeldin A) for a few hours before harvesting, then fix and permeabilize the cells before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on specific immune cell populations and quantify the percentage of cells expressing activation markers or producing cytokines.
-
Compare the activation status of immune cells between treatment groups.
-
Mandatory Visualizations
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing STING Agonist Concentration In Vitro
Disclaimer: The term "STING agonist-15" does not correspond to a standardly recognized nomenclature for a specific STING agonist. This guide provides general principles and protocols for optimizing the in vitro concentration of a model STING agonist. Researchers should adapt these guidelines to their specific molecule, cell systems, and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the concentration of a new STING agonist?
A1: The critical first step is to perform a dose-response curve to determine the optimal concentration range. This experiment helps identify the concentration that yields maximal STING activation without inducing significant cytotoxicity. A typical starting range for novel small molecule STING agonists can be from 0.1 µM to 50 µM.
Q2: How can I measure STING pathway activation in vitro?
A2: STING activation can be quantified through several methods:
-
Cytokine Quantification: Measuring the secretion of downstream cytokines, particularly Type I interferons like IFN-β, is a common method. This can be done using ELISA or other immunoassays.
-
Reporter Gene Assays: Using cell lines that have a reporter gene (e.g., Luciferase) under the control of an Interferon-Stimulated Response Element (ISRE) allows for a quantifiable readout of pathway activation.
-
Phosphorylation of Signaling Proteins: Activation of the STING pathway leads to the phosphorylation of key downstream proteins like TBK1 and IRF3. These can be detected and quantified using Western blotting.[1]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs) via RT-qPCR provides a sensitive measure of pathway activation.[2]
Q3: What are typical EC50 values for STING agonists?
A3: The half-maximal effective concentration (EC50) for STING agonists varies widely depending on the specific agonist, the cell type used, and the delivery method. For instance, the natural STING agonist 2'3'-cGAMP can have an EC50 in the micromolar range, while synthetic agonists like ADU-S100 and diABZI can have EC50 values in the high to low micromolar or even nanomolar range in specific assays.
Q4: Why am I observing high levels of cell death in my experiment?
A4: High cytotoxicity can be due to several factors:
-
Excessive STING Activation: Overstimulation of the STING pathway can lead to programmed cell death.
-
Off-Target Effects: The agonist may have off-target effects at higher concentrations.
-
Contaminants: Impurities in the agonist preparation (e.g., endotoxin) can induce cell death. It is crucial to perform a cytotoxicity assay in parallel with your dose-response experiment to identify a non-toxic working concentration range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line used may not express sufficient levels of STING protein. | - Verify STING protein expression by Western blot. - Use a cell line known to have a functional STING pathway (e.g., THP-1, MM6, or primary immune cells). |
| 2. Inefficient Cytosolic Delivery: Charged molecules like cyclic dinucleotides may not efficiently cross the cell membrane. | - Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery. - For some agonists, permeabilization with agents like digitonin (B1670571) may be necessary. | |
| 3. Agonist Degradation: The agonist may be degraded by nucleases present in serum or within the cells. | - Prepare fresh solutions of the agonist for each experiment. - Minimize freeze-thaw cycles. - Consider using serum-free media during the initial incubation period. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional in the chosen cell line. | - Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of the agonist can lead to overstimulation of inflammatory pathways and cell death. | - Reduce the concentration of the STING agonist. Perform a detailed dose-response and cytotoxicity analysis. |
| 2. Contamination: The agonist solution may be contaminated with endotoxin (B1171834) or other cytotoxic substances. | - Use endotoxin-free reagents and sterile techniques. - Test the agonist preparation for endotoxin contamination. | |
| 3. Off-Target Effects: The compound may have cytotoxic effects independent of STING activation. | - Test the agonist in a STING-knockout cell line to determine if the toxicity is STING-dependent. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | - Ensure proper cell counting and mixing before plating. |
| 2. Pipetting Errors: Inaccurate dispensing of agonist solutions. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for treatment solutions. | |
| 3. Edge Effects in Multi-well Plates: Evaporation in outer wells can alter agonist concentration. | - Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables provide representative data for the activation of STING by different agonists in various cell lines. Note that optimal concentrations for any specific agonist, including a proprietary one like "this compound," must be determined empirically.
Table 1: In Vitro EC50 Values of Common STING Agonists
| Agonist | Cell Line | Assay Type | Readout | EC50 Value |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ELISA | ~124 µM[3] |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ELISA | ~70 µM[3] |
| ADU-S100 | THP-1 | IFN-β Secretion | ELISA | 10.5 µM[3] |
| diABZI | THP1-Dual™ Cells | Reporter Assay | IRF-Luciferase | 1.47 nM[4] |
| KAS-08 | THP-1 | Reporter Assay | ISG-Luciferase | 0.18 µM[1] |
| SR-717 | THP-1 | Reporter Assay | ISG-Luciferase | 2.1 µM[5] |
Table 2: Example of a Dose-Response Experiment for a Model STING Agonist
| Agonist Conc. (µM) | IFN-β Secretion (pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 15 | 100 |
| 0.1 | 150 | 98 |
| 0.5 | 600 | 95 |
| 1.0 | 1200 | 92 |
| 5.0 | 2500 | 88 |
| 10.0 | 2600 | 75 |
| 25.0 | 2400 | 50 |
| 50.0 | 2000 | 30 |
Experimental Protocols
Protocol 1: In Vitro STING Activation and IFN-β Quantification
This protocol outlines the steps for treating cells with a STING agonist and quantifying the resulting IFN-β secretion.
Materials:
-
THP-1 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
STING Agonist
-
96-well cell culture plates
-
Human IFN-β ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium. A common starting range is 0.1 to 50 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the diluted agonist solutions to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on the standard curve. Plot the IFN-β concentration against the agonist concentration to generate a dose-response curve.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is performed in parallel with the activation assay to determine the toxic concentration range of the agonist.
Materials:
-
Cells and reagents from Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Plate Setup: Set up and treat a parallel 96-well plate exactly as described in Protocol 1 (steps 1-4). This plate should be opaque-walled for luminescence measurements.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: After the 18-24 hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot cell viability against the agonist concentration.
Visualizations
Caption: Canonical STING signaling pathway activation.
Caption: Workflow for optimizing STING agonist concentration.
Caption: Troubleshooting logic for low STING activation.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of STING Agonist-15: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of activating the Stimulator of Interferon Genes (STING) pathway is significant in the field of immunotherapy. However, researchers frequently encounter challenges with the stability and handling of STING agonists, which can impact experimental reproducibility and therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered with STING agonist-15 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates that the agonist may not be fully dissolved or has come out of solution. This can be due to several factors including incorrect solvent, low temperature, or exceeding the solubility limit. It is crucial to ensure complete dissolution for accurate dosing and to avoid issues with cellular uptake. Refer to the troubleshooting guide below for a step-by-step approach to proper solubilization.
Q2: I am observing lower-than-expected cellular activity with my this compound. Could this be a stability issue?
A2: Yes, a loss of activity is a common indicator of agonist degradation. Cyclic dinucleotide-based STING agonists are particularly susceptible to enzymatic degradation by phosphodiesterases present in serum-containing media or cell lysates.[1][2] They are also prone to hydrolysis, especially if stored improperly. It is recommended to prepare fresh solutions for each experiment and minimize the time the agonist spends in complex biological media before reaching the target cells.
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, it is best to prepare single-use aliquots of your stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Q4: Can I use a different solvent than what is recommended on the data sheet?
A4: It is highly recommended to use the solvent specified by the manufacturer. Using an incompatible solvent can lead to poor solubility, precipitation, and chemical degradation of the agonist. If you must use a different solvent for your experimental setup, it is crucial to perform a small-scale solubility and stability test first.
Q5: How can I minimize enzymatic degradation of this compound in my cell culture experiments?
A5: To reduce enzymatic degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and other phosphodiesterases, consider the following:
-
Use serum-free media for the duration of the treatment, if your cell line can tolerate it.
-
Minimize the incubation time required to achieve the desired biological effect.
-
Consider using delivery systems like liposomes or nanoparticles to protect the agonist from extracellular enzymes.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound and provides systematic solutions.
Problem 1: Poor Solubility or Precipitation
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | Always use the solvent recommended on the product datasheet. For many cyclic dinucleotide agonists, sterile, nuclease-free water or a specific buffer is required. |
| Low Temperature | Some agonists may have reduced solubility at lower temperatures. Try gently warming the solution to 37°C and vortexing to aid dissolution. Do not overheat. |
| Exceeded Solubility Limit | Prepare a less concentrated stock solution. It is often better to add a larger volume of a less concentrated, fully dissolved agonist than a smaller volume of a saturated, potentially precipitated one. |
| pH of the Solution | The charge state and therefore solubility of the agonist can be pH-dependent. Ensure the pH of your solvent is within the recommended range. |
Problem 2: Loss of Biological Activity
Symptoms:
-
Reduced or no induction of downstream targets (e.g., IFN-β, phosphorylated IRF3).
-
Lack of expected phenotype (e.g., cytokine production, cell death).
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | Prepare solutions fresh for each experiment. Minimize exposure to serum and other biological fluids. Consider using phosphodiesterase inhibitors if compatible with your experimental system, though this can have off-target effects. |
| Hydrolysis | Avoid prolonged storage in aqueous solutions, especially at room temperature. Prepare single-use aliquots of stock solutions and store them at -80°C. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into volumes appropriate for a single experiment to avoid multiple freeze-thaw cycles. |
| Improper Storage | Always store stock solutions and dry compounds according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound
This protocol provides a general guideline for dissolving a lyophilized STING agonist. Always refer to the product-specific datasheet for the most accurate information.
-
Pre-treatment: Briefly centrifuge the vial of lyophilized agonist to ensure the powder is at the bottom.
-
Solvent Addition: Add the recommended solvent (e.g., sterile, nuclease-free water) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial for 1-2 minutes. If necessary, warm the solution briefly at 37°C to aid dissolution. Visually inspect to ensure no particulates are present.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter. Note that this may lead to some loss of material.
-
Aliquoting and Storage: Prepare single-use aliquots and store them at -80°C.
Protocol 2: Assessing Agonist Stability in Experimental Media
This protocol allows you to determine the stability of this compound in your specific cell culture media.
-
Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum) at the final working concentration.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.
-
Activity Assay: Once all time points are collected, thaw the samples and test their biological activity using a sensitive and quantitative assay, such as a reporter cell line (e.g., THP1-Dual™ cells) that measures IRF-inducible luciferase or a direct measurement of IFN-β production by ELISA.
-
Analysis: Compare the activity of the agonist at different incubation times to the activity at time 0. A significant decrease in activity over time indicates instability in the medium.
Visualizing Key Processes
To further aid in understanding the challenges and solutions, the following diagrams illustrate the STING signaling pathway, a troubleshooting workflow, and an experimental setup for stability testing.
Caption: The cGAS-STING signaling pathway, highlighting agonist action and enzymatic degradation.
Caption: A logical workflow for troubleshooting this compound stability and activity issues.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to STING Agonist-15 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during experiments with STING agonist-15 and to overcome therapeutic resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding STING agonist resistance and treatment optimization.
Q1: What is the primary mechanism of action for STING agonists?
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage.[1] The pathway begins when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA) and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER).[3] Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[2][4] This cascade results in the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response.[3][5]
Q2: Why is my this compound treatment showing limited efficacy or resistance in my cancer model?
Resistance to STING agonist therapy is a significant challenge and can arise from several intrinsic and adaptive mechanisms within the tumor microenvironment (TME).[6] Tumors can downregulate STING expression, mutate pathway components, or alter the TME to evade the induced immune response.[7] Furthermore, STING activation itself can paradoxically trigger immunosuppressive feedback loops, including the upregulation of immune checkpoint molecules like PD-L1 and the induction of regulatory pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2).[6][8] In some models, STING agonists have been shown to promote the expansion of regulatory B cells (Bregs) that suppress the function of natural killer (NK) cells, further dampening the anti-tumor response.[9]
Q3: What are the most promising strategies to overcome resistance to this compound?
Combination therapy is the leading strategy to overcome resistance.[8][10] By simultaneously targeting multiple immune pathways, it is possible to disrupt the adaptive resistance mechanisms induced by STING activation.[6] Key combination strategies include:
-
Immune Checkpoint Inhibitors (ICIs): Combining STING agonists with anti-PD-1 or anti-PD-L1 antibodies can reverse T-cell exhaustion and mitigate the upregulation of PD-L1 on tumor cells, enhancing the anti-tumor immune response.[11][12]
-
COX2 Inhibitors: Blocking the COX2 pathway has shown significant synergy with STING agonists, leading to enhanced tumor control and survival in preclinical models.[8][13]
-
IDO Inhibitors: While some IDO inhibitors have shown limited benefit, specific ones can synergize with STING agonists to improve tumor control.[13]
-
NK Cell-Activating Therapies: Since STING agonists can sometimes compromise NK cell function via regulatory B cells, combining them with therapies that boost NK cell activity, such as IL-15, can be beneficial.[9][14]
Q4: Are there known biomarkers to predict sensitivity or resistance to STING agonist treatment?
Identifying predictive biomarkers is an active area of research.[3] Potential biomarkers include:
-
STING Pathway Gene Expression: The expression levels of key genes in the cGAS-STING pathway (e.g., cGAS, STING, TBK1, IRF3) within the tumor may correlate with treatment response.[15]
-
Tumor-Infiltrating Lymphocytes (TILs): A pre-existing "hot" tumor microenvironment with significant T-cell infiltration may be more responsive to STING agonist therapy, especially in combination with checkpoint inhibitors.[11][16]
-
HLA Expression: Tumors evading immune detection via downregulation of Human Leukocyte Antigen (HLA) may respond well to STING agonists, which can increase HLA expression on cancer cells, thereby improving antigen presentation.[17]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues in a question-and-answer format.
Q: I am observing low or no IFN-β secretion after treating my cells with this compound. What are the possible causes and solutions?
A: This is a common issue that can stem from the agonist, the cells, or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| 1. Low STING Expression in Cell Line | Verify STING expression in your cell line via Western Blot or RT-qPCR. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1 monocytes, mouse embryonic fibroblasts).[18] |
| 2. Inefficient Cytosolic Delivery | STING agonists are often charged molecules and may not efficiently cross the cell membrane.[18] Use a transfection reagent or electroporation to improve cytosolic delivery.[18] |
| 3. Agonist Degradation | The agonist may be degraded by nucleases. Prepare fresh solutions for each experiment, minimize freeze-thaw cycles, and consider using serum-free media during the initial incubation.[18] |
| 4. Defective Downstream Signaling | Components downstream of STING (e.g., TBK1, IRF3) may be non-functional. Assess the phosphorylation status of TBK1 and IRF3 via Western Blot to confirm pathway activation.[18] |
Q: My experiment shows high levels of cell death and toxicity after this compound treatment. How can I mitigate this?
A: Excessive cell death can be caused by overstimulation of the inflammatory response.
| Potential Cause | Troubleshooting Steps |
| 1. Excessive STING Activation | High concentrations of the agonist can lead to overstimulation. Perform a dose-response curve to determine the optimal concentration that induces a robust IFN response with minimal toxicity. Reduce the concentration of the STING agonist.[18] |
| 2. Prolonged Incubation Time | Continuous exposure can be toxic. Optimize the incubation time. A shorter duration may be sufficient to activate the pathway without causing excessive cell death. |
| 3. Contamination | Ensure reagents and cell cultures are free from contaminants like endotoxin (B1171834) (LPS), which can independently trigger inflammatory pathways and exacerbate toxicity. |
Troubleshooting Decision Tree
This workflow can guide you through diagnosing issues with low STING pathway activation.
Section 3: Data on Combination Strategies
Quantitative data from preclinical studies underscores the potential of combination therapies to overcome resistance. The following table summarizes survival data from a study in mice with established Lewis lung carcinoma (LLC) tumors treated with a STING agonist (CDA) alone or in combination with other immunotherapies.[6]
Table 1: Efficacy of STING Agonist (CDA) Combination Therapy in LLC Tumor Model
| Treatment Group | Agent(s) | No. of Mice Survived* | No. of Mice with Tumors at Endpoint | Mice Resistant to Re-challenge‡ |
|---|---|---|---|---|
| Control | Vehicle | 0/8 | 8/8 | N/A |
| Monotherapy | CDA | 2/9 | 7/9 | 0/2 |
| Combination 1 | CDA + anti-PD-1 | 8/9 | 1/9 | 8/8 |
| Combination 2 | CDA + IDO Inhibitor (BMS) | 5/8 | 3/8 | 4/8 |
| Combination 3 | CDA + COX2 Inhibitor (Celecoxib) | 15/15 | 0/15 | 15/15 |
*Survival to endpoint (>60 days). Data compiled from a study on overcoming resistance to STING agonist therapy.[6] ‡Number of mice resistant to LLC re-challenge at day 60.[6]
Several STING agonists have advanced to clinical trials, often in combination with other therapies.
Table 2: Selected STING Agonists in Clinical Development
| STING Agonist | Company / Sponsor | Phase | Combination Therapy | Tumor Types |
|---|---|---|---|---|
| MIW815 (ADU-S100) | Novartis | Phase Ib | Spartalizumab (anti-PD-1) | Advanced Solid Tumors, Lymphomas[19] |
| MK-1454 | Merck | Phase I/II | Pembrolizumab (anti-PD-1) | Advanced Solid Tumors, Lymphomas[3][7] |
| E-7766 | Eisai Inc. | Phase I | - | Advanced Solid Tumors, Lymphomas[7][11] |
| SNX281 | Synthekine | Phase I | Pembrolizumab (anti-PD-1) | Advanced Solid Tumors[7] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Assessment
This protocol describes how to treat cells with a STING agonist and assess pathway activation via Western Blot for phosphorylated proteins (p-TBK1, p-IRF3).[20][21]
Materials:
-
Cells (e.g., THP-1, MEFs, or user's cell line of interest)
-
This compound
-
Transfection reagent (if required for delivery)
-
Complete cell culture media
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
Treatment Preparation: Prepare the this compound solution at the desired final concentration in appropriate media. If using a transfection reagent, prepare the agonist-lipid complexes according to the manufacturer's protocol.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the STING agonist. Include appropriate controls (e.g., vehicle-only, transfection reagent-only).
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours for phosphorylation events).
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-TBK1) overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image it.
-
Strip and re-probe the blot for total protein and loading controls.
-
Section 5: Signaling Pathways and Resistance Mechanisms
Visualizing the STING pathway and its intersection with resistance mechanisms can aid in experimental design.
Core cGAS-STING Signaling Pathway
STING-Induced Adaptive Resistance Pathways
STING activation can inadvertently promote an immunosuppressive tumor microenvironment, providing a rationale for combination therapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 11. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 15. Identification of prognostic biomarkers and correlations with immune infiltrates among cGAS-STING in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing STING Agonist-15-Induced T-Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate STING Agonist-15-induced T-cell death during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant T-cell death after treating our cultures with this compound. Is this a known phenomenon?
A1: Yes, STING agonist-induced T-cell death is a documented effect. Activation of the STING (Stimulator of Interferon Genes) pathway in T-cells can lead to apoptosis (programmed cell death) and pyroptosis, particularly at high concentrations of the agonist.[1][2][3] This is a critical consideration in experimental design, as potent STING signaling can result in reduced T-cell proliferation and viability.[4][5]
Q2: What is the underlying mechanism of STING agonist-induced T-cell death?
A2: The mechanism involves the activation of several downstream signaling pathways. Upon STING activation, the transcription factor IRF3 is phosphorylated and activated. In T-cells, this leads to the upregulation of pro-apoptotic BH3-only proteins.[2][3] Furthermore, STING activation can induce endoplasmic reticulum (ER) stress, which is another potent trigger for apoptosis.[1]
Q3: How does the concentration of this compound impact T-cell viability?
A3: The effect of STING agonists on T-cells is highly dose-dependent. High concentrations can lead to excessive inflammation and cell death.[6] Conversely, mild or low-dose activation of the STING pathway may actually enhance T-cell effector functions.[4][5] Therefore, optimizing the concentration of this compound is crucial to balance desired immune activation with the preservation of T-cell viability.
Q4: Can co-stimulation of the T-cell receptor (TCR) affect STING agonist-induced T-cell death?
A4: Yes, concurrent TCR stimulation can augment the effects of STING agonists, including the induction of cell death.[1] The interplay between TCR signaling and STING pathway activation is complex and should be considered when designing experiments involving co-treatment.
Q5: Are there any strategies to reduce this compound-induced T-cell death while maintaining its immunostimulatory effects?
A5: Several strategies can be employed:
-
Dose Optimization: Perform a thorough dose-response analysis to identify the optimal concentration of this compound that induces a sufficient immune response without causing excessive T-cell toxicity.[6]
-
Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure to the agonist.
-
Combination Therapy: Explore the use of co-therapies. For instance, combining STING agonists with cytokines like IL-15 has been shown to potentially enhance anti-tumor effects while mitigating some of the negative impacts on T-cells.
-
Targeted Delivery: If applicable to your research, consider targeted delivery systems to direct the STING agonist to specific cell types (e.g., antigen-presenting cells) and minimize direct effects on T-cells.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Levels of T-Cell Death | Excessive this compound Concentration: The concentration used is likely too high, leading to overstimulation of the STING pathway and subsequent apoptosis.[6] | Perform a Dose-Response Curve: Titrate this compound over a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration that balances STING activation with minimal cytotoxicity.[6] |
| Prolonged Exposure: Continuous exposure to the agonist may lead to cumulative toxicity. | Optimize Incubation Time: Test different incubation times to find the minimum duration required to achieve the desired effect. | |
| Cell Culture Conditions: Suboptimal cell culture conditions can sensitize T-cells to stress-induced apoptosis. | Ensure Optimal Cell Health: Maintain proper cell density, use fresh media, and regularly check for contamination. | |
| Inconsistent Results Between Experiments | Inconsistent Agonist Preparation: Improper storage or handling of this compound can lead to degradation or variability in its activity. | Proper Handling and Storage: Prepare fresh solutions of the agonist for each experiment. Avoid multiple freeze-thaw cycles.[6] |
| Variability in Cell Passages: T-cells at different passage numbers may respond differently to stimuli. | Use Consistent Cell Passages: Use T-cells within a defined and consistent passage number range for all experiments. | |
| Edge Effects in Multi-Well Plates: Wells on the periphery of the plate are prone to evaporation, altering the effective concentration of the agonist.[6] | Avoid Edge Wells: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[6] | |
| Low or No STING Pathway Activation | Inefficient Agonist Delivery: STING agonists, particularly cyclic dinucleotides, can have poor cell permeability.[6] | Use a Delivery Vehicle: Employ a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate the delivery of the agonist into the cytoplasm.[6] |
| Low STING Expression: The T-cell line or primary T-cells being used may have low endogenous expression of STING. | Verify STING Expression: Confirm STING protein levels by Western blot.[6] If expression is low, consider using a different T-cell source. | |
| Defective Downstream Signaling: Components of the STING signaling pathway downstream of STING may be compromised in the cells. | Assess Downstream Markers: Check for the phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot to confirm pathway integrity.[6] |
Quantitative Data Summary
The optimal concentration of a STING agonist is highly dependent on the specific agonist, the cell type, and the experimental conditions. The following table provides a general starting point for dose-response experiments based on commonly used STING agonists.
| STING Agonist | Typical In Vitro Concentration Range | Key Considerations |
| cGAMP | 1 - 20 µg/mL | Often requires a delivery agent for efficient uptake. |
| DMXAA (murine) | 5 - 50 µg/mL | Can induce significant T-cell death at higher concentrations.[1] |
| ADU-S100 (and analogs) | 0.5 - 50 µmol/L | Dose-dependent effects on T-cell viability have been observed. |
| This compound | To be determined empirically | Start with a broad range (e.g., 0.01 µM to 100 µM) and narrow down based on initial results. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on T-Cell Viability
Objective: To determine the optimal concentration of this compound that minimizes T-cell death.
Materials:
-
T-cells (cell line or primary)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.
-
Agonist Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 0.02 µM to 200 µM).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the cell plate. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration. Plot the results to generate a dose-response curve.
Protocol 2: Assessment of T-Cell Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic T-cells following treatment with this compound.
Materials:
-
T-cells treated with this compound (from Protocol 1 or a separate experiment)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore if needed)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension T-cells from your culture vessel. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11][12][13][14]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Western Blot Analysis of STING Pathway Activation
Objective: To confirm the activation of the STING pathway in T-cells by detecting the phosphorylation of key signaling proteins.
Materials:
-
T-cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated T-cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.[15][16][17]
Visualizations
References
- 1. Activation of STING in T cells induces type I IFN responses and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STING of death in’T cells | news.myScience / news / news from the lab 2017 [myscience.ch]
- 4. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 5. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with STING agonist-15 experiments
Welcome to the technical support center for STING Agonist-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing inconsistent results and other common issues encountered during experiments with STING Agonent-15. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
This compound, also known as Compound STING agonist-C11, is a non-cyclic dinucleotide, dimeric amidobenzimidazole (diABZI) based STING agonist. Its structure has been characterized in complex with human STING (PDB ID: 8STH). While diABZI agonists offer advantages such as improved potency and stability over natural CDN ligands, their use can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other STING agonists like cGAMP?
A1: this compound is a synthetic, non-cyclic dinucleotide (non-CDN) small molecule belonging to the dimeric amidobenzimidazole (diABZI) class of STING agonists. Unlike natural STING agonists such as 2'3'-cGAMP, which are cyclic dinucleotides, diABZI compounds like this compound are designed to have improved drug-like properties, including better membrane permeability and a longer serum half-life. This allows for potent STING activation following systemic administration in preclinical models. For instance, diABZI has been shown to be over 400-fold more potent than cGAMP in inducing IFN-β secretion in human PBMCs.[1]
Q2: I am not observing the expected level of STING activation (e.g., low IFN-β secretion). What are the possible reasons?
A2: Several factors can contribute to low or inconsistent STING activation:
-
Cell Line Specificity: Ensure your cell line expresses sufficient levels of STING. Some cell lines may have low or non-functional STING protein. It is advisable to use cell lines known to have a robust STING pathway, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Agonist Solubility and Stability: this compound, like other diABZI compounds, may have specific solubility requirements. Ensure the compound is fully dissolved according to the manufacturer's instructions before adding it to your cell culture. The stability of the compound in solution should also be considered; it is often recommended to use freshly prepared solutions. Some diABZI solutions are known to be unstable.
-
Suboptimal Concentration: The optimal concentration for STING activation can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the EC50 for your specific cell line and assay.
-
Assay Timing: The kinetics of STING activation and downstream signaling can be rapid. Peak phosphorylation of STING, TBK1, and IRF3 can occur within hours of stimulation.[2] Gene expression of downstream targets like IFNB1 and CXCL10 also follows a specific time course. Optimize your assay endpoint to capture the peak response.
Q3: I am observing high levels of cell death in my cultures after treatment with this compound. Is this expected?
A3: Yes, high concentrations of potent STING agonists can induce significant cell death. This can be due to excessive inflammation and the induction of PANoptosis, a form of programmed cell death.[3] It has also been reported that STING agonists can induce apoptosis in CD8+ T cells.[4] If excessive cytotoxicity is confounding your experimental results, consider the following:
-
Reduce Agonist Concentration: Perform a dose-response curve to find a concentration that provides sufficient STING activation without causing widespread cell death.
-
Shorten Incubation Time: A shorter exposure to the agonist may be sufficient to trigger the desired signaling events without leading to excessive toxicity.
Q4: Are there known off-target effects or species-specific differences for diABZI STING agonists?
A4: While diABZI agonists are designed to be specific for STING, off-target effects leading to unwanted inflammation are a possibility, particularly with systemic administration.[5] It is important to include appropriate controls in your experiments, such as using STING-deficient cells or animals to confirm that the observed effects are STING-dependent.[6] Unlike some earlier synthetic STING agonists (e.g., DMXAA), diABZI compounds have been shown to be active against both human and mouse STING.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low STING activation (e.g., p-IRF3, IFN-β) | 1. Low STING expression in the cell line. 2. Inefficient delivery of the agonist. 3. Agonist degradation. 4. Incorrect assay timing. | 1. Verify STING expression by Western blot. Use a positive control cell line (e.g., THP-1). 2. Ensure proper dissolution of this compound. 3. Prepare fresh solutions for each experiment. Minimize freeze-thaw cycles. 4. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine peak activation. |
| High variability between replicates | 1. Inconsistent agonist concentration. 2. Edge effects in multi-well plates. 3. Cell plating inconsistency. | 1. Use a master mix for preparing treatment solutions. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS. 3. Ensure even cell seeding and confluency across all wells. |
| High cell toxicity/death | 1. Excessive STING activation. 2. Off-target effects. | 1. Reduce the concentration of this compound. Perform a dose-response curve to identify the optimal concentration. 2. Use STING-knockout cells as a control to verify that the toxicity is STING-dependent. |
| Inconsistent in vivo results | 1. Poor bioavailability or rapid clearance. 2. Inflammatory side effects. | 1. Optimize the route of administration and dosing schedule. Consider using delivery systems like nanoparticles to improve pharmacokinetics. 2. Monitor for signs of systemic inflammation. Adjust the dose to a tolerable level.[6] |
Quantitative Data Summary
The following tables provide representative data for the in vitro activity of diABZI STING agonists in various cell lines. Note that optimal concentrations for this compound should be determined empirically for your specific experimental system.
Table 1: In Vitro Activity of diABZI STING Agonists
| Compound | Cell Line | Assay Type | Readout | EC50 | Reference |
| diABZI | Human PBMCs | Cytokine Release | IFN-β Secretion | 130 nM | [1] |
| diABZI-amine | THP1-Dual™ Cells | Reporter Assay | IRF-Luciferase | 0.144 nM | [4] |
| diABZI-V/C-DBCO | THP1-Dual™ Cells | Reporter Assay | IRF-Luciferase | 1.47 nM | [4] |
| diABZI-4 | Human CD14+ Monocytes | Cytokine Secretion | IFN-β Secretion | ~0.1 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro STING Activation in THP-1 Reporter Cells
This protocol describes the measurement of STING activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in the THP1-Dual™ KI-hSTING cell line.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions and measure luminescence using a luminometer.
Protocol 2: Western Blot for Phospho-STING and Phospho-IRF3
This protocol outlines the detection of STING pathway activation by assessing the phosphorylation of key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 1-6 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and develop the blot using a chemiluminescent substrate.
-
Protocol 3: RT-qPCR for STING-Responsive Genes
This protocol describes the quantification of mRNA levels of STING target genes such as IFNB1 and CXCL10.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
TaqMan gene expression assays (or SYBR Green) for target genes (IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Following cell treatment for the desired time (e.g., 3-6 hours), extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform quantitative real-time PCR using appropriate primers and probes for your genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control.
Visualizations
Caption: Canonical STING signaling pathway activation.
Caption: Troubleshooting workflow for STING agonist experiments.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 7. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 8. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating STING Agonist-15 Toxicity in Non-Cancerous Cells
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonists. This resource is designed to provide guidance on understanding and mitigating the potential toxicity of STING agonists in non-cancerous cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.
Note on "STING agonist-15": The term "this compound" does not correspond to a universally recognized nomenclature for a specific STING agonist. This guide will therefore focus on commonly studied and clinically relevant STING agonists such as cGAMP, ADU-S100, diABZI, and MSA-2, with the understanding that the principles and methodologies discussed are broadly applicable to novel STING agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our non-cancerous cell line after treatment with a STING agonist. What are the potential causes?
A1: High cytotoxicity in non-cancerous cells can stem from several factors:
-
Excessive STING Activation: High concentrations of STING agonists can lead to overstimulation of the inflammatory response, which in some cell types, can trigger programmed cell death pathways like apoptosis and pyroptosis.[1]
-
Cell-Type Specific Sensitivity: Certain non-cancerous cell types are more susceptible to STING-induced cell death. For instance, studies have shown that STING agonists can be toxic to T cells and monocytes, while natural killer (NK) cells appear to be resistant.[2][3][4]
-
Delivery Reagent Toxicity: The reagents used to deliver the STING agonist into the cytoplasm, such as lipofection agents, can have their own inherent cytotoxicity.
-
Off-Target Effects: While less common, the specific chemical structure of a novel agonist could have off-target effects that induce cytotoxicity independent of STING activation.
-
Prolonged STING Activation: In some cell types, like B cells, inefficient degradation of STING after activation can lead to a prolonged signal that results in apoptosis.
Q2: How can we minimize the toxicity of STING agonists in our in vitro experiments?
A2: To minimize toxicity, consider the following:
-
Dose-Response Curve: Perform a careful dose-response experiment to identify the optimal concentration of the STING agonist that provides robust pathway activation with minimal cell death.
-
Optimize Delivery: If using a transfection reagent, optimize its concentration according to the manufacturer's protocol and include a "reagent only" control to assess its specific toxicity.
-
Time-Course Experiment: Assess cell viability at different time points after agonist treatment to distinguish between acute toxicity and delayed cell death.
-
Choice of Cell Line: If possible, use a cell line known to be less sensitive to STING-induced death or one that more closely represents the target tissue for your research.
-
Serum-Free Media: For short-term experiments, consider using serum-free media during the initial incubation with the agonist, as nucleases in serum can degrade some agonists.
Q3: What are the primary mechanisms of STING agonist-induced cell death in non-cancerous cells?
A3: STING activation can induce several forms of regulated cell death:
-
Apoptosis: This is a common outcome, particularly in immune cells like T cells and monocytes.[2][3][5] STING signaling can lead to the activation of caspases and the mitochondrial pathway of apoptosis.[1][6]
-
Pyroptosis: In human monocytes, STING agonists have been shown to induce a form of cell death that integrates features of both apoptosis and pyroptosis, characterized by the activation of caspase-1 and gasdermin-D cleavage.[1]
-
Necrosis: In some contexts, excessive STING activation can lead to necrotic cell death.[5]
Q4: Are there any non-cancerous cell types that are known to be resistant to STING agonist toxicity?
A4: Yes, natural killer (NK) cells have been reported to be resistant to the cytotoxic effects of STING agonists.[4] This makes them an interesting area of study for combination therapies in cancer. The resistance or susceptibility of other non-cancerous cell types, such as fibroblasts and endothelial cells, is an active area of research and may depend on the specific agonist and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in control wells | - Issues with cell culture maintenance (e.g., contamination, over-confluency).- Toxicity of the vehicle (e.g., DMSO) used to dissolve the agonist. | - Ensure proper aseptic technique and maintain cells at optimal density.- Test the toxicity of the vehicle at the concentrations used in the experiment. |
| Inconsistent results between replicates | - Uneven cell seeding.- Inaccurate pipetting of the STING agonist or assay reagents.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS. |
| No STING activation and no toxicity observed | - Low or no STING expression in the chosen cell line.- Inefficient delivery of the agonist into the cytoplasm.- Degradation of the STING agonist. | - Verify STING protein expression by Western blot.- Use a suitable transfection reagent or electroporation for delivery.- Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. |
| Toxicity observed at concentrations that do not induce significant STING activation | - Off-target effects of the STING agonist.- The chosen endpoint for STING activation is not sensitive enough. | - Consider screening the compound against a panel of other cellular targets.- Measure multiple downstream markers of STING activation (e.g., p-IRF3, IFN-β secretion, ISG expression). |
Quantitative Data on STING Agonist Effects in Non-Cancerous Cells
| STING Agonist | Non-Cancerous Cell Type | Observed Effect | Concentration/Dose |
| ADU-S100 | Human T cells | Cytotoxicity | 50 µM |
| ADU-S100 | Human NK cells | No significant toxicity | 50 µM |
| diABZI | Human Peripheral Blood Mononuclear Cells (PBMCs) | Co-stimulation of cytokine induction but inhibition of proliferative expansion of Vδ2 T cells | 100 nM |
| diABZI | Human Monocytes | Massive cell death | 100 nM |
| MSA-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Co-stimulation of cytokine induction but inhibition of proliferative expansion of Vδ2 T cells | 25 µM |
| MSA-2 | Human Monocytes | Massive cell death | 25 µM |
| cGAMP | Human Monocytes | Induction of apoptosis and pyroptosis | Not specified |
| DMXAA (murine STING agonist) | Murine T cells | Induction of ER stress and cell death | 10µg/ml |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of a STING agonist in a non-cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
Target non-cancerous cells (e.g., human fibroblasts, PBMCs)
-
Complete cell culture medium
-
STING agonist of interest
-
Vehicle for STING agonist (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the STING agonist in complete culture medium. Remove the old medium from the cells and add the agonist-containing medium. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the agonist concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis and necrosis in non-cancerous cells treated with a STING agonist using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with the STING agonist, harvest both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: STING signaling pathway to apoptosis.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of STING in T cells induces type I IFN responses and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reducing systemic cytokine release from STING agonist-15
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of STING Agonist-15. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and optimized protocols to help you achieve reliable and reproducible results while mitigating common side effects such as systemic cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. Upon entering the cytoplasm, it binds directly to the STING protein, which is primarily localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade ultimately stimulates a robust innate immune response and promotes the development of an adaptive anti-tumor immunity.[1][2]
Q2: I am observing high levels of systemic cytokine release in my in vivo experiments. What can I do to reduce this?
A2: Systemic cytokine release, sometimes referred to as a "cytokine storm," is a known potential side effect of potent STING agonists when administered systemically (e.g., intravenously). To mitigate this, consider the following strategies:
-
Localized Administration: Switching from systemic to localized delivery, such as intratumoral (IT), intramuscular (IM), or subcutaneous (SC) injection, can significantly reduce systemic exposure and, consequently, systemic cytokine levels.[3][4] Studies have shown that IT and IM administrations can provide comparable or even superior anti-tumor efficacy with attenuated T-cell exhaustion and immunosuppressive signals compared to systemic routes.
-
Dose Optimization: Perform a dose-response study to identify the minimum effective dose that achieves the desired local anti-tumor effect with minimal systemic cytokine induction.
-
Formulation Strategies: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetic profile, promoting retention at the injection site and reducing its rapid diffusion into systemic circulation.[5][6][7]
Q3: My in vitro experiments with this compound are showing inconsistent results. What are the possible reasons?
A3: Inconsistent results in vitro can stem from several factors. Here are some common causes and solutions:
-
Cell Line Variability: The expression and functionality of the STING pathway can vary significantly between different cell lines.[2] It is crucial to use a cell line known to have a robust and functional STING pathway (e.g., THP-1 monocytes). Verify STING expression in your chosen cell line via Western blot.
-
Agonist Delivery: this compound, like many cyclic dinucleotides, is a charged molecule and may not efficiently cross the cell membrane on its own. For consistent results, consider using a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate its delivery into the cytoplasm.[8]
-
Agonist Stability: Ensure that your this compound stock is properly stored and handled. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Assay Timing: The kinetics of STING pathway activation and downstream cytokine production are time-dependent. Phosphorylation of STING and IRF3 can be detected within a few hours, while cytokine secretion may require longer incubation times (e.g., 8-24 hours).[9] Perform a time-course experiment to determine the optimal time point for your specific assay and cell line.
Q4: What are the best methods to quantify STING pathway activation in my experiments?
A4: Several methods can be used to reliably quantify STING pathway activation:
-
Phosphorylation of Key Proteins: Western blotting to detect the phosphorylated forms of STING (at Ser366 for human STING) and IRF3 is a direct and reliable indicator of pathway activation.[2][10]
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, into the cell culture supernatant using ELISA is a robust and common method.[1][10]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), using RT-qPCR provides a sensitive measure of pathway activation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low STING Activation In Vitro | 1. Low or absent STING expression in the cell line. 2. Inefficient delivery of this compound into the cytoplasm. 3. Degradation of this compound. 4. Defective downstream signaling components. | 1. Confirm STING protein expression by Western blot. Consider using a different cell line with known high STING expression (e.g., THP-1). 2. Use a transfection reagent or electroporation to improve cytosolic delivery. 3. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. 4. Check the expression and phosphorylation of downstream proteins like TBK1 and IRF3. |
| High Cell Death/Toxicity In Vitro | 1. Excessive STING activation due to high agonist concentration. 2. Off-target effects of the transfection reagent. | 1. Perform a dose-response curve to determine the optimal concentration that induces STING activation without significant cytotoxicity. 2. Titrate the concentration of the transfection reagent and ensure it is not causing toxicity on its own. |
| High Variability Between Replicates | 1. Inconsistent pipetting or cell seeding. 2. Edge effects in multi-well plates. | 1. Ensure accurate and consistent pipetting techniques. Use a master mix for preparing treatment solutions. 2. Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill them with sterile media or PBS. |
| Unexpected In Vivo Toxicity | 1. High systemic exposure leading to a cytokine storm. 2. Off-target effects at the administered dose. | 1. Switch to a localized administration route (intratumoral, intramuscular, or subcutaneous). 2. Perform a dose-escalation study to find the maximum tolerated dose. 3. Consider a nanoparticle formulation to improve targeted delivery and reduce systemic exposure. |
Data Presentation
Table 1: Systemic Cytokine Levels Following Intratumoral Administration of a STING Agonist
The following table summarizes the fold-change in plasma cytokine levels in mice bearing TRAMP-C2 prostate tumors 6 days after intratumoral treatment with a combination of a STING agonist (ADU-S100) and cyto-IL-15, compared to a vehicle control.
| Cytokine | Fold Increase vs. Control | p-value |
| CCL2 | 3.4 | <0.001 |
| CXCL10 | 4.4 | <0.0001 |
| IL-6 | 4.2 | <0.05 |
| IFN-α | 2.7 | <0.05 |
| IFN-γ | 19.6 | <0.01 |
Data adapted from a study by Kalli et al. (2023).[3][11] Note that monotherapy with the STING agonist alone had no significant effect on cytokine release in the blood plasma in this particular study, highlighting the benefit of localized administration in minimizing systemic cytokine release.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Analysis
This protocol describes the treatment of cells with this compound and subsequent analysis of pathway activation via Western blot and ELISA.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Complete RPMI-1640 medium
-
This compound
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
PBS
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (p-STING, STING, p-IRF3, IRF3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate for ELISA or a 12-well plate for Western blotting.
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute to the desired working concentrations in serum-free medium.
-
Transfection (if required): Following the manufacturer's instructions for your chosen transfection reagent, prepare complexes of this compound.
-
Cell Treatment: Add the this compound solution or complexes to the cells. Include a vehicle-only control and a transfection reagent-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 3 hours for phosphorylation analysis, 24 hours for cytokine analysis) at 37°C and 5% CO2.
-
Sample Collection:
-
For ELISA: Carefully collect the cell culture supernatant and store at -80°C until analysis.
-
For Western Blot: Wash the cells with cold PBS and lyse them with cell lysis buffer.
-
-
Analysis:
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.
-
Western Blot: Determine the protein concentration of the cell lysates. Perform SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Protocol 2: Nanoparticle Formulation of this compound for Reduced Systemic Exposure
This protocol provides a general method for encapsulating a small molecule STING agonist into lipid-based nanoparticles to enhance local retention and reduce systemic cytokine release.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DSPE-PEG)
-
Cholesterol
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., sterile PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized, but a common starting point is DSPC:Cholesterol:DSPE-PEG at a 55:40:5 molar ratio.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through the extruder with the desired pore size membrane (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the nanoparticles for size, polydispersity, and encapsulation efficiency.
Visualizations
Signaling Pathway
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for mitigating systemic cytokine release from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: STING Pathway Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with STING pathway activation, specifically focusing on the lack of IRF3 phosphorylation following treatment with a STING agonist.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing IRF3 phosphorylation after treating my cells with STING Agonist-15?
Failure to detect phosphorylated IRF3 (p-IRF3) can stem from several factors, broadly categorized into issues with the agonist, the cellular model, or the experimental procedure itself. This guide will walk you through troubleshooting each of these areas.
First, it is essential to understand the expected signaling cascade. Upon activation by an agonist, the STING protein translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] STING then acts as a scaffold, enabling TBK1 to phosphorylate the transcription factor IRF3.[4][5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other inflammatory genes.[1]
Below is a diagram illustrating the canonical STING signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of STING Agonist-15 In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during in vivo studies with STING (Stimulator of Interferon Genes) agonist-15. The following frequently asked questions (FAQs) and troubleshooting guides address specific limitations and offer potential solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: We are observing limited tumor regression in our mouse models despite intratumoral administration of STING agonist-15. What are the potential causes and how can we troubleshoot this?
Answer: Limited efficacy of STING agonists in vivo can stem from several factors. Preclinical studies have shown promise, but clinical translation has revealed modest efficacy for STING agonists as monotherapies.[1][2][3][4]
Troubleshooting Guide:
-
Tumor Microenvironment (TME): The TME may be highly immunosuppressive, hindering the anti-tumor immune response initiated by the STING agonist.[1][5] Consider combination therapies to overcome this. Combining STING agonists with immune checkpoint inhibitors (ICIs) has shown synergistic effects in preclinical models.[5][6][7]
-
STING Pathway Defects: Certain tumors may have downregulated or mutated components of the cGAS-STING pathway, rendering them less responsive to STING agonists.[8] It is advisable to perform baseline characterization of STING pathway components in your tumor models.
-
Dosing and Scheduling: The dose and frequency of administration can significantly impact efficacy. While higher doses might seem more potent, they can also lead to T-cell overactivation and suppression of NK cells.[1] Titrate the dose to find the optimal therapeutic window.
-
Species-Specific Differences: Be aware that some STING agonists exhibit species-specific activity. For instance, the agonist DMXAA is effective in mice but not in humans due to polymorphisms in the STING protein.[8][9] Ensure the chosen agonist is active against the murine STING allele in your model.
2. Question: Our in vivo studies with this compound are showing signs of systemic toxicity, including weight loss and lethargy in the animals. What is causing this and how can we mitigate it?
Answer: Systemic toxicity is a known challenge with STING agonists due to their potent, non-specific activation of the innate immune system. Excessive STING activation can lead to a "cytokine storm," characterized by the overproduction of pro-inflammatory cytokines, which can cause tissue damage.[10][11][12]
Troubleshooting Guide:
-
Route of Administration: Intratumoral (IT) injection is the most common route in preclinical and clinical studies to localize the immune response and minimize systemic exposure.[2][6][13][14][15] If you are using systemic administration, consider switching to IT injection.
-
Dose Reduction: The observed toxicity may be dose-dependent. A dose-response study is crucial to identify the maximum tolerated dose (MTD) that retains therapeutic efficacy while minimizing adverse effects.
-
Novel Delivery Systems: To improve targeted delivery and reduce systemic exposure, consider encapsulating the STING agonist in nanoparticles, liposomes, or hydrogels.[2][4][9][16][17][18] These delivery systems can enhance uptake by target cells and reduce off-target effects.
Quantitative Data on STING Agonist In Vivo Studies
| STING Agonist | Animal Model | Administration Route | Dose | Observed Efficacy | Reported Limitations | Reference |
| ADU-S100 (MIW815) | Murine prostate cancer | Intratumoral | Not Specified | Synergized with cyto-IL-15 to eliminate tumors in 58-67% of mice. | Ulcerative pathology at the injection site. | [13][14] |
| ADU-S100 (MIW815) | Advanced/metastatic solid tumors or lymphomas (Human) | Intratumoral | Not Specified | Minimal efficacy as monotherapy. | Early study termination due to lack of efficacy. | [6] |
| diABZI-4 | Murine respiratory virus infection | Intranasal | Not Specified | Limited antiviral efficacy in vivo. | Potential for excessive inflammation and neutrophilic infiltration at high doses. | [10] |
| SR-717 | B16F10 melanoma (murine) | Intraperitoneal | 30 mg/kg once-per-day | Maximally inhibited tumor growth and prolonged survival. | Data on systemic toxicity not detailed. | [5] |
| BMS-986301 | CT26 and MC38 murine tumor models | Not Specified | Single dose | >90% complete regression in injected and non-injected tumors. | Limited publicly available data on toxicity. | [8] |
3. Question: We are struggling with the poor solubility and stability of our cyclic dinucleotide (CDN)-based this compound in our formulation for in vivo use. What are our options?
Answer: A significant challenge with CDN-based STING agonists is their physicochemical properties. They are often hydrophilic and negatively charged, leading to poor membrane permeability and rapid enzymatic degradation in vivo.[2][4][5][9][16]
Troubleshooting Guide:
-
Formulation Optimization: Experiment with different biocompatible solvents and excipients to improve solubility. However, be mindful of their potential toxicity.
-
Chemical Modification: Synthetic non-CDN STING agonists have been developed to overcome the limitations of CDNs. These small molecules often have improved stability and membrane permeability.[9]
-
Encapsulation Technologies: As mentioned previously, nanotechnology-based delivery systems can protect the agonist from degradation, improve its pharmacokinetic profile, and enhance its delivery to target cells.[17][18]
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, which is the target of this compound. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.[5][6][9][12]
Caption: The STING signaling pathway activated by cytosolic dsDNA or exogenous STING agonists.
General Experimental Workflow for In Vivo STING Agonist Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy and limitations of this compound in a preclinical tumor model.
Caption: A generalized workflow for preclinical in vivo studies of STING agonists.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 13. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Tumor Infiltration with STING Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of poor tumor infiltration after treatment with STING (Stimulator of Interferon Genes) agonists.
Troubleshooting Guide: Poor Tumor Infiltration Post-STING Agonist Treatment
This guide addresses common issues encountered during in vivo experiments where STING agonist treatment fails to induce robust immune cell infiltration into the tumor microenvironment (TME).
| Observation/Problem | Potential Cause | Recommended Action/Troubleshooting Step |
| No significant increase in CD8+ T cells in the tumor after treatment. | 1. Suboptimal STING Agonist Dose or Administration Route: The concentration of the STING agonist at the tumor site may be insufficient to trigger a potent immune response. | - Dose Titration: Perform a dose-response study to determine the optimal concentration of the STING agonist. - Intratumoral Injection: If using systemic administration, consider switching to intratumoral injection to maximize local concentration and activation of the STING pathway within the TME.[1][2][3] |
| 2. Immunosuppressive Tumor Microenvironment: The TME may be highly immunosuppressive, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, which can inhibit the function and infiltration of cytotoxic T lymphocytes (CTLs).[4] | - Combination Therapy: Combine the STING agonist with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to block inhibitory signals and enhance T-cell activity.[1][5] - Targeting Immunosuppressive Cells: Consider co-administration of agents that deplete or reprogram immunosuppressive cell populations. | |
| 3. Low Tumor Mutational Burden (TMB): Tumors with low TMB may lack sufficient neoantigens to elicit a strong T-cell response, even with STING pathway activation. | - Combination with Radiation Therapy: Radiation can induce immunogenic cell death, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs) that can enhance dendritic cell (DC) priming of T cells.[6] | |
| Increased immune cell presence, but they remain at the tumor periphery. | 1. Physical Barriers: Dense extracellular matrix (ECM) and high interstitial fluid pressure can physically impede T-cell penetration into the tumor core. | - ECM Remodeling Agents: Investigate the use of agents that target components of the ECM, such as hyaluronidase. |
| 2. Dysfunctional Chemokine Signaling: Insufficient production of T-cell-attracting chemokines (e.g., CXCL9, CXCL10, CCL5) within the tumor.[5] | - Verify Chemokine Upregulation: Measure the intratumoral expression of key T-cell chemokines post-treatment via qPCR or multiplex immunoassay. - Combination with Chemokine-Inducing Agents: Some therapies can enhance the production of these chemokines. | |
| Initial infiltration is observed, but it is not sustained. | 1. T-cell Exhaustion: Chronic antigen exposure and an immunosuppressive TME can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors (e.g., PD-1, TIM-3, LAG-3). | - Immune Checkpoint Blockade: Combination with anti-PD-1 or other checkpoint inhibitors is crucial to reinvigorate exhausted T cells.[5] |
| 2. Upregulation of Compensatory Inhibitory Pathways: STING activation can sometimes lead to the upregulation of negative feedback mechanisms, such as the PD-1/PD-L1 axis.[6] | - Sequential or Concurrent Combination Therapy: Evaluate different dosing schedules for the STING agonist and checkpoint inhibitor to optimize the therapeutic window. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the general mechanism of action for STING agonists in promoting anti-tumor immunity?
STING agonists work by activating the cGAS-STING pathway in immune cells within the tumor microenvironment, particularly dendritic cells (DCs).[1] This activation leads to the production of type I interferons (IFNs), which in turn promotes the maturation and activation of DCs.[7] Activated DCs then present tumor antigens to naive T cells in the lymph nodes, leading to the priming and expansion of tumor-specific cytotoxic CD8+ T cells.[7] These activated T cells can then traffic to the tumor and mediate tumor cell killing.[8]
Q2: What is "STING agonist-15"?
"STING agonist-15mg" appears to be a product listing from Selleck Chemical for a compound also known as STING agonist-1 (G10).[9] This is a novel, human-specific STING agonist that has been shown to trigger IFN regulatory factor 3 (IRF3) and type I IFN-associated transcription in human fibroblasts.[9] It has demonstrated potent antiviral activity in preclinical studies.[9]
Experimental Design and Protocols
Q3: How can I assess tumor immune infiltration after STING agonist treatment?
Several methods can be used to quantify and characterize immune cell infiltration into tumors:
-
Flow Cytometry: This technique allows for the quantification of various immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages) within a single-cell suspension of the tumor. It can also be used to assess the activation state of these cells through staining for markers like CD69, Granzyme B, and Ki-67.[10][11][12]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods provide spatial information about the location of immune cells within the tumor tissue (e.g., periphery vs. core, stromal vs. intratumoral). Staining for markers like CD8 can reveal the density and distribution of cytotoxic T cells.[13][14]
-
RNA Sequencing (RNA-seq): Bulk or single-cell RNA-seq of the tumor can provide a comprehensive overview of the immune cell populations present and their gene expression profiles.
Q4: Can you provide a basic protocol for preparing a tumor for flow cytometric analysis of infiltrating lymphocytes?
Please note: This is a generalized protocol and may require optimization for specific tumor types.
-
Tumor Dissociation:
-
Excise the tumor and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a dissociation tube containing an enzyme cocktail (e.g., collagenase, DNase I) in RPMI-1640.
-
Incubate at 37°C with gentle agitation for 30-60 minutes (time may vary).
-
-
Cell Filtration and Lysis:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 and centrifuge.
-
If significant red blood cell contamination is present, resuspend the cell pellet in RBC lysis buffer for a few minutes at room temperature.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., CD45, CD3, CD4, CD8).
-
For intracellular staining (e.g., for cytokines or transcription factors), fix and permeabilize the cells after surface staining, followed by incubation with intracellular antibodies.
-
-
Data Acquisition and Analysis:
Q5: What is a standard protocol for CD8 IHC staining in tumor tissue?
This is a general protocol and may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded alcohol washes (e.g., 100%, 95%, 70% ethanol) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary antibody against CD8 (e.g., rabbit anti-CD8) overnight at 4°C.
-
Wash with buffer (e.g., TBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with buffer.
-
-
Detection and Counterstaining:
-
Apply a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and xylene.
-
Mount a coverslip using a permanent mounting medium.[13]
-
Combination Therapies
Q6: Why is combination therapy with checkpoint inhibitors often necessary when using STING agonists?
While STING agonists can drive T-cell infiltration, the immunosuppressive tumor microenvironment often leads to T-cell exhaustion, characterized by the upregulation of checkpoint molecules like PD-1 on T cells and its ligand PD-L1 on tumor cells.[6] Combining a STING agonist with a checkpoint inhibitor, such as an anti-PD-1 antibody, can block this inhibitory signal, thereby "releasing the brakes" on the newly infiltrated T cells and enhancing their anti-tumor activity.[1][5]
Q7: Are there other promising combination strategies besides checkpoint inhibitors?
Yes, other combination strategies are being explored:
-
Interleukin-15 (IL-15): IL-15 is a cytokine that promotes the proliferation and survival of CD8+ T cells and NK cells.[16] Combining a STING agonist with IL-15 has been shown to synergistically enhance anti-tumor immunity.[16][17][18][19]
-
Radiation Therapy: Radiation can increase the immunogenicity of tumors by inducing the release of tumor antigens and activating the cGAS-STING pathway endogenously.[3][6] Combining radiation with a STING agonist can further amplify this effect.
-
CAR-T Cell Therapy: STING agonists can remodel the tumor microenvironment to make it more favorable for the infiltration and function of CAR-T cells.[20]
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of various STING agonists, alone and in combination, in mouse tumor models.
Table 1: Preclinical Efficacy of STING Agonists
| STING Agonist | Tumor Model | Treatment | Key Findings | Reference |
| ADU-S100 (Miavancinib) | Murine tumor models | Intratumoral injection | Induced tumor-specific CD8+ T cells, leading to tumor clearance. | [8] |
| Esophageal adenocarcinoma (rat) | Intratumoral ADU-S100 | 30.1% decrease in mean tumor volume. | [3] | |
| Esophageal adenocarcinoma (rat) | Intratumoral ADU-S100 + Radiation | 50.8% decrease in mean tumor volume. | [3] | |
| MK-1454 (Ulevostinag) | Syngeneic mouse tumors | Intratumoral injection | Robust tumor cytokine upregulation and effective antitumor activity. | [21] |
| Syngeneic mouse tumors | Intratumoral MK-1454 + anti-PD-1 antibody | Enhanced tumor shrinkage in models resistant to single-agent therapy. | [21][22] | |
| E7766 | CT26 murine model (subcutaneous and liver tumors) | Single intratumoral injection | 90% of tumors resolved with no recurrence for over 8 months. | [8][23] |
| Orthotopic murine bladder cancer | Intravesical administration | Dose-dependent and curative activity. | [24][25] |
Table 2: Impact of STING Agonist Combination Therapy on Immune Infiltration
| Combination Therapy | Tumor Model | Observed Effect on Immune Infiltration | Reference |
| STING agonist + IL-15 | Human colorectal cancer organoid co-culture | Drastically enhanced infiltration of NK cells into organoids. | [19] |
| ADU-S100 + anti-PD-1 (Spartalizumab) | Merkel Cell Carcinoma (human patient) | Threefold expansion of intratumoral CD8 T cells. | [26] |
| STING agonist + Protein-based vaccine | B16-OVA mouse model | Enhanced intra-tumoral infiltration of antigen-specific effector CD8 T cells. | [27] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing tumor infiltration.
Caption: Troubleshooting logic for poor tumor infiltration.
References
- 1. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 5. High levels of tumor cell-intrinsic STING signaling are associated with increased infiltration of CD8+ T cells in dMMR/MSI-H gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Selleck Chemical LLC STING agonist-15mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
- 13. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer [frontiersin.org]
- 17. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of STING Agonist-15 and cGAMP for In Vitro STING Activation
For researchers and professionals in drug development, the activation of the STING (Stimulator of Interferon Genes) pathway presents a promising avenue for cancer immunotherapy. This guide provides an objective in vitro comparison of a novel synthetic STING agonist, STING agonist-15, and the natural endogenous ligand, 2'3'-cGAMP (cGAMP).
This comparison guide synthesizes experimental data to evaluate the relative potency of these two agonists in activating the STING pathway. The data is presented in a clear, tabular format, accompanied by a detailed experimental protocol for the key assay used to determine in vitro potency. Additionally, a diagram of the STING signaling pathway is provided for a comprehensive understanding of the mechanism of action.
In Vitro Potency: this compound Demonstrates Enhanced Activity
Quantitative analysis of in vitro STING activation was performed using a THP-1 cell line engineered with an interferon-stimulated gene (ISG) reporter system. The half-maximal effective concentration (EC50) for inducing the reporter gene was determined for both this compound and cGAMP.
| Agonist | Cell Line | Assay | EC50 (µM) | Reference |
| This compound (15a) | THP-1 ISG Reporter | ISG Reporter Assay | ~0.076 | [1][2] |
| 2'3'-cGAMP | THP-1 ISG Reporter | ISG Reporter Assay | ~3.04 | [3] |
The data indicates that this compound (also referred to as compound 15a in the source literature) exhibits significantly higher potency in activating the STING pathway in vitro compared to the natural ligand, cGAMP. The approximately 9-fold increase in potency, as noted in the THP-1 reporter cell assay, highlights the potential of this synthetic agonist for therapeutic development.[1]
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is initiated by the binding of either cGAMP or a synthetic agonist like this compound. This binding event triggers a conformational change in the STING protein, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons and other pro-inflammatory cytokines.
Experimental Protocols
The in vitro potency of this compound and cGAMP was determined using an interferon-stimulated gene (ISG) reporter assay in the human monocytic cell line, THP-1.
Objective: To quantify the activation of the STING pathway by measuring the induction of an ISG-driven reporter gene (e.g., secreted luciferase) in THP-1 cells.
Materials:
-
THP-1 ISG reporter cell line (e.g., THP1-Dual™ ISG Reporter Cells)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound
-
2'3'-cGAMP
-
96-well cell culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the THP-1 ISG reporter cells according to the supplier's instructions.
-
On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed complete culture medium to a density of approximately 2 x 10^5 cells/mL.
-
Seed 180 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and 2'3'-cGAMP in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of each agonist in complete culture medium to create a range of concentrations.
-
Add 20 µL of each agonist dilution to the respective wells of the 96-well plate containing the cells. Include a vehicle control (medium with solvent only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Reporter Gene Assay:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Measure the activity of the secreted luciferase in the supernatant according to the manufacturer's protocol for the luciferase detection reagent. This typically involves mixing the supernatant with the reagent and measuring luminescence on a luminometer.
-
-
Data Analysis:
-
Plot the luminescence readings against the corresponding agonist concentrations.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each agonist. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
-
This comprehensive guide provides a clear comparison of the in vitro potency of this compound and cGAMP, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of potent STING agonists for immunotherapy.
References
A Comparative Guide to Non-Cyclic Dinucleotide STING Agonists
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by poor stability and membrane permeability. This has spurred the development of non-CDN STING agonists, a diverse class of molecules that activate the STING pathway through various mechanisms.
This guide provides a comparative analysis of a representative non-CDN STING agonist, here referred to as diABZI (diamidobenzimidazole) , against other notable non-CDN agonists. Due to the lack of a publicly identified compound named "STING agonist-15," diABZI, as the first-in-class non-CDN STING agonist, will serve as the primary subject of comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of non-CDN STING agonists.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a robust anti-tumor immune response, including the maturation of dendritic cells and the priming of cytotoxic T lymphocytes.
Non-CDN STING agonists activate this pathway by directly binding to the STING protein, mimicking the action of cGAMP. However, their binding modes and resulting STING conformations can differ, leading to variations in the magnitude and duration of downstream signaling.
Figure 1: The cGAS-STING signaling pathway activated by natural and non-CDN agonists.
Comparative Performance of Non-CDN STING Agonists
The efficacy of STING agonists is evaluated based on several key parameters, including their ability to induce type I interferon (IFN-β) production, their binding affinity to the STING protein, and their in-vivo anti-tumor activity. The following table summarizes the performance of diABZI and other well-characterized non-CDN STING agonists.
| Parameter | diABZI (Compound 10) | SR-717 | MSA-2 |
| Binding Affinity (IC50) | Not reported | 7.8 µM (competitive with 2',3'-cGAMP) | Not reported |
| IFN-β Induction (EC50/EC80) | >400x more potent than cGAMP in human PBMCs | EC80 of 3.6 µM for IFN-β induction | Dimer EC50 of 8 ± 7 nM for IFN-β secretion in THP-1 cells |
| In Vivo Anti-tumor Activity | Complete tumor regression | Prolonged survival and facilitated antigen cross-priming | Tumor regression and long-lasting antitumor immunity |
| Administration Route | Systemic | Intraperitoneal | Intratumoral, Subcutaneous, Oral |
| Binding Mode | Binds to STING dimer, similar to cGAMP | Binds to STING in a closed conformation, similar to 2',3'-cGAMP | Binds to STING dimer |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
IFN-β Reporter Gene Assay
This assay is used to determine the potency of STING agonists in inducing the expression of IFN-β.
Figure 2: Workflow for an IFN-β reporter gene assay.
Objective: To quantify the ability of a STING agonist to induce IFN-β production in a cellular context.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IFN-β-inducible promoter.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the STING agonist or a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for STING activation and subsequent reporter gene expression.
-
Luminescence Measurement: Collect the cell culture supernatant and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of IFN-β produced.
-
Data Analysis: Plot the luminescence values against the agonist concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in a living organism with a competent immune system.
Objective: To assess the anti-tumor efficacy of a STING agonist in a preclinical cancer model.
Methodology:
-
Tumor Implantation: Inject cancer cells (e.g., CT26 colon carcinoma or B16-F10 melanoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intraperitoneal, or oral) at a specified dose and schedule. A control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal survival.
-
Data Analysis: Compare the tumor growth rates and survival curves between the treated and control groups to determine the anti-tumor efficacy of the agonist.
Conclusion
Non-CDN STING agonists represent a significant advancement in the field of cancer immunotherapy.[1][2] Compounds like diABZI, SR-717, and MSA-2 have demonstrated potent anti-tumor activity in preclinical models, with some showing advantages such as oral bioavailability.[1][3] The choice of a specific STING agonist for therapeutic development will depend on a variety of factors, including its potency, pharmacokinetic properties, and route of administration. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential. As research in this area continues, it is anticipated that non-CDN STING agonists will play an increasingly important role in the treatment of cancer.
References
Validating STING Pathway Activation: A Comparative Guide to STING Agonist-15
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of a novel carbocyclic pyrimidine (B1678525) cyclic dinucleotide, STING agonist-15 (also referred to as 15a), with other widely used STING agonists such as the natural ligand 2'3'-cGAMP (cGAMP), and synthetic agonists diABZI and MSA-2. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the STING signaling pathway and experimental workflows.
Comparative Analysis of STING Agonist Performance
The efficacy of STING agonists is primarily evaluated by their ability to induce type I interferons (IFN-β) and activate downstream signaling proteins. The following table summarizes the available quantitative data for this compound and its alternatives.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., EC50) should be approached with caution as experimental conditions may vary between studies.
| Agonist | Chemical Class | Cell Type | Assay | Potency (EC50/IC50) | Key Findings |
| This compound (15a) | Carbocyclic Pyrimidine Cyclic Dinucleotide | THP-1 | IFN-β Induction / Reporter Assay | Data not available for direct comparison | Described as having superior potency compared to a reference cyclic dinucleotide (compound 2). Induces robust phosphorylation of STING, TBK1, and IRF3. |
| 2'3'-cGAMP | Cyclic Dinucleotide (Endogenous Ligand) | THP-1 | IFN-β Secretion | ~53.9 ± 5 µM[1] | Serves as the benchmark for natural STING activation. |
| diABZI | Amidobenzimidazole (Non-CDN) | THP-1 | IFN-β Secretion | ~3.1 ± 0.6 µM[1] | Demonstrates significantly higher potency than the natural ligand cGAMP.[1] |
| MSA-2 | Non-nucleotide | Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β Production | ~0.00183 mg/ml | Orally available STING agonist with demonstrated in vivo anti-tumor activity.[2] |
Key Experimental Protocols for STING Pathway Validation
Accurate and reproducible experimental design is critical for the validation of STING agonist activity. Below are detailed protocols for essential assays.
IFN-β Induction Assay (Luciferase Reporter Assay in THP-1 Cells)
This assay quantifies the activation of the IRF3 transcription factor, a key downstream event in the STING pathway, leading to the expression of IFN-β.
Materials:
-
IRF-Luciferase THP-1 reporter cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
STING agonists (this compound, cGAMP, diABZI, MSA-2)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the IRF-Luciferase THP-1 reporter cells into 96-well white, clear-bottom plates at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
Agonist Preparation: Prepare serial dilutions of the STING agonists at 4 times the final desired concentration in the assay medium.
-
Cell Treatment: Add 25 µL of the diluted agonist solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Lysis and Luciferase Reaction: Add 100 µL of luciferase assay reagent to each well. Mix gently and incubate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. The results can be expressed as fold induction over the vehicle control.
Western Blot for Phosphorylation of STING Pathway Proteins
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, including STING itself, TBK1, and IRF3, which is a direct indicator of pathway activation.
Materials:
-
THP-1 cells or other suitable cell lines
-
STING agonists
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with STING agonists for the desired time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STING) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualizing the STING Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.
Caption: The STING signaling pathway upon activation by cytosolic dsDNA or a synthetic agonist.
Caption: A general experimental workflow for validating the activity of STING agonists.
References
A Comparative Guide to STING Agonists: STING Agonist-1 (G10) vs. ADU-S100 (MIW815)
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly in the context of oncology and infectious diseases. STING agonists are pivotal in initiating a potent innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn bridges to a robust adaptive immune response. This guide provides a detailed comparison of two distinct STING agonists: STING agonist-1 (also known as G10) and ADU-S100 (also known as MIW815).
Overview and Key Characteristics
STING agonist-1 (G10) and ADU-S100 represent two different classes of STING activators. G10 is a novel, synthetic, small non-nucleotide molecule identified as a human-specific STING agonist. In contrast, ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP). A key distinction is their species specificity; G10's activity is largely restricted to human STING, while ADU-S100 activates all known human and murine STING variants.[1] This difference has significant implications for their preclinical evaluation and potential therapeutic applications.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for STING Agonist-1 (G10) and ADU-S100, focusing on their efficacy in activating the STING pathway and their therapeutic effects.
Table 1: In Vitro Efficacy - STING Pathway Activation
| Parameter | STING Agonist-1 (G10) | ADU-S100 (MIW815) |
| Mechanism of Action | Indirect, human-specific STING agonist | Direct, pan-species (human and mouse) STING agonist |
| IFN-β Induction EC50 (R232 human STING variant) | ~2.5 µM | Not directly reported in a comparable assay |
| IFN-β Induction EC50 (H232 human STING variant) | ~4.3 µM | Not directly reported in a comparable assay |
| IFN-β Induction EC50 (HAQ human STING variant) | Less active | Activates all known human STING variants |
| IRF3 Pathway Activation EC50 (THP-1 Dual cells) | Not Reported | 3.03 µg/mL |
| NF-κB Pathway Activation EC50 (THP-1 Dual cells) | Does not induce NF-κB in fibroblasts | 4.85 µg/mL |
Table 2: Antiviral Efficacy of STING Agonist-1 (G10)
| Virus | Assay | Efficacy Metric |
| Chikungunya virus (CHIKV) | Viral Replication Assay | IC90: 8.01 µM |
| Venezuelan Equine Encephalitis Virus (VEEV) | Viral Replication Assay | IC90: 24.57 µM |
Table 3: Anti-Tumor Efficacy of ADU-S100 (MIW815) in Preclinical Models
| Tumor Model | Treatment Regimen | Key Findings |
| CT-26 Colon Carcinoma | Intratumoral injection (40 µg) | Significant tumor suppression. |
| Esophageal Adenocarcinoma (Rat model) | Intratumoral injection (50 µg) | Mean tumor volume decreased by 30.1%.[2] |
| B16 Melanoma | Intratumoral injection | Improved tumor growth control. |
| Pancreatic Ductal Adenocarcinoma (KPC mouse model) | Intratumoral injection (10 µg, 25 µg, or 100 µg) | Dose-dependent reduction in tumor burden. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
-
Cell Line: A reporter cell line, such as THP-1 Dual™ cells, engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, is used.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a dose-response curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of a STING agonist in a living organism.
-
Animal Model: Utilize a syngeneic mouse model (e.g., BALB/c mice for CT-26 tumors) to ensure a competent immune system.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 colon carcinoma cells) into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the STING agonist via the desired route (e.g., intratumoral injection). The control group receives a vehicle control (e.g., PBS).
-
Tumor Measurement: Measure tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. The percentage of tumor growth inhibition can be calculated at the end of the study.
Antiviral Replication Assay
Objective: To determine the concentration of a STING agonist required to inhibit viral replication by a certain percentage (e.g., 90% - IC90).
-
Cell Culture: Plate a suitable host cell line (e.g., human fibroblasts) in a multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the STING agonist for a defined period.
-
Viral Infection: Infect the cells with the virus of interest (e.g., Chikungunya virus) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as plaque assays, quantitative PCR (qPCR) for viral genomes, or measuring the expression of a viral reporter gene.
-
Data Analysis: Calculate the IC90 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to an inhibitory dose-response curve.
Mandatory Visualization
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
Experimental Workflow for In Vivo Anti-Tumor Efficacy
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of a STING agonist.
Conclusion
STING agonist-1 (G10) and ADU-S100 are both valuable tools for researchers studying the STING pathway, but they possess distinct characteristics that make them suitable for different applications. G10, with its human-specific activity, is a relevant tool for studies focused on the human immune system, particularly in the context of viral infections. Its non-nucleotide structure may also offer different pharmacokinetic properties compared to CDNs.
ADU-S100's broad species reactivity makes it a versatile agonist for preclinical studies in both mouse and human systems, which is particularly advantageous for translational research in oncology. The extensive in vivo data demonstrates its potent anti-tumor effects.
The choice between these two agonists will ultimately depend on the specific research question, the experimental system (human vs. murine), and the desired therapeutic application. This guide provides a foundational comparison to aid researchers in making an informed decision for their studies.
References
Navigating Species Specificity: A Comparative Guide to STING Agonist-15 and its Cross-Reactivity with Mouse STING
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds between species is a critical step in preclinical development. This guide provides a comparative analysis of STING (Stimulator of Interferon Genes) agonist-15, examining its activity profile in the context of mouse STING and benchmarking it against other known STING agonists. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for evaluating this compound's potential for in vivo studies.
The STING signaling pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological activation of STING holds significant promise for cancer immunotherapy and as a vaccine adjuvant. However, notable structural and functional differences exist between human and mouse STING, often leading to species-specific agonist activity. This guide delves into the cross-reactivity of STING agonist-15, a key consideration for its translation from in vitro characterization to preclinical mouse models.
Comparative Activity of STING Agonists
The potency of STING agonists can vary significantly between human and murine orthologs. The following table summarizes the available quantitative data for STING agonist-15a and other well-characterized STING agonists, highlighting their half-maximal effective concentrations (EC50) in activating human and mouse STING.
| STING Agonist | Human STING (EC50) | Mouse STING (EC50) | Species Selectivity |
| diABZI | 130 nM[1][2] | 186 nM[1] | Cross-reactive |
| Triazole 40 | 0.24 µM[3] | 39.51 µM[3] | Human-preferential |
| DMXAA | Inactive | Active (Kd ~130 nM)[2] | Mouse-specific |
| STING Agonist-15a | Data not available | In vivo activity demonstrated[4] | Cross-reactivity not fully quantified |
Note: Data for STING agonist-15a is currently limited to in vivo observations. While a single intravenous dose of 1 mg/kg in murine colon cancer models led to a significant increase in type I IFN and proinflammatory markers, direct EC50 values for mouse STING activation have not been published.[4] This contrasts with agonists like diABZI, which shows comparable potency on both human and mouse STING.[1][2]
STING Signaling Pathway
The activation of the STING pathway initiates a cascade of signaling events culminating in the production of type I interferons and other inflammatory cytokines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Efficacy of STING Agonist-15 and IL-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects of a STING (Stimulator of Interferon Genes) agonist, specifically ADU-S100 (a representative STING agonist-15), in combination with Interleukin-15 (IL-15), particularly in the form of cyto-IL-15. The data presented herein is collated from preclinical studies and aims to provide an objective overview of the combination's performance, supported by experimental data and detailed methodologies.
Executive Summary
The combination of a STING agonist with IL-15 has demonstrated significant synergistic anti-tumor activity in preclinical cancer models. This potent combination therapy leverages the distinct but complementary mechanisms of both agents. STING agonists drive a robust type I interferon (IFN) response, enhancing innate immunity and promoting the activation of antigen-presenting cells (APCs).[1][2] IL-15, a potent cytokine, stimulates the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, key effectors of anti-tumor immunity.[1][2] Together, they create a highly inflamed tumor microenvironment, leading to enhanced tumor cell killing, systemic immunity, and long-term immunological memory.[1][3][4]
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition in Prostate Cancer Mouse Models[1][2][3][5]
| Treatment Group | Tumor Model | Median Survival (Days) | Tumor-Free Mice (%) | Notes |
| Vehicle (HBSS) | TRAMP-C1 | 28 | 0 | Control group. |
| Cyto-IL-15 | TRAMP-C1 | 35 | 0 | Modest effect as monotherapy. |
| ADU-S100 | TRAMP-C1 | 42 | 17 | Significant tumor growth delay. |
| ADU-S100 + Cyto-IL-15 | TRAMP-C1 | Undefined | 58 | Strong synergistic effect leading to complete tumor regression. |
| Vehicle (HBSS) | TRAMP-C2 | 19 | 0 | Control group. |
| Cyto-IL-15 | TRAMP-C2 | 26 | 0 | Modest effect as monotherapy. |
| ADU-S100 | TRAMP-C2 | 48 | 50 | Potent monotherapy effect. |
| ADU-S100 + Cyto-IL-15 | TRAMP-C2 | Undefined | 67 | Superior efficacy with complete tumor elimination in a majority of mice. |
| Cured Mice (ADU-S100 + Cyto-IL-15) Re-challenged | TRAMP-C2 | Undefined | 83 | Demonstrates long-lasting immunological memory and protection against tumor recurrence.[1][3][4] |
Table 2: Systemic Cytokine Profile in TRAMP-C2 Tumor-Bearing Mice (6 days post-treatment)[1]
| Cytokine | Treatment Group | Fold Change vs. Vehicle | p-value |
| IFN-α | ADU-S100 + Cyto-IL-15 | 2.7 | <0.05 |
| IFN-γ | ADU-S100 + Cyto-IL-15 | 19.6 | <0.01 |
| CCL2 | ADU-S100 + Cyto-IL-15 | 3.4 | <0.001 |
| CXCL10 | ADU-S100 + Cyto-IL-15 | 4.4 | <0.0001 |
| IL-6 | ADU-S100 + Cyto-IL-15 | 4.2 | <0.05 |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of the STING agonist and IL-15 combination stems from the convergence of two critical anti-tumor immune pathways.
Experimental Protocols
In Vivo Murine Prostate Cancer Model
-
Cell Culture: TRAMP-C1 and TRAMP-C2 murine prostate cancer cell lines are cultured in DMEM supplemented with 10% FBS, 5% Nu-Serum IV, 5 µg/mL insulin, and 10 nM dehydroisoandrosterone.
-
Tumor Implantation: 6-8 week old male C57BL/6 mice are subcutaneously injected in the right flank with 5 x 10^5 TRAMP-C1 or TRAMP-C2 cells suspended in 100 µL of sterile PBS.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=6-12 per group).
-
Vehicle Control: Intratumoral injection of 50 µL HBSS.
-
Cyto-IL-15: Intratumoral injection of 1.5 µg of cyto-IL-15 in 50 µL HBSS.
-
ADU-S100: Intratumoral injection of 10 µg of ADU-S100 in 50 µL HBSS.
-
Combination: Co-administration of 10 µg ADU-S100 and 1.5 µg cyto-IL-15 in a total volume of 50 µL HBSS via intratumoral injection.
-
-
Treatment Schedule: Treatments are administered on days 0, 3, and 6.
-
Endpoint: Mice are monitored for tumor growth and survival. Euthanasia is performed when tumors exceed 2000 mm³ or if signs of ulceration or distress are observed.
References
- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel STING Agonists for Immunotherapy
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. A new wave of novel STING agonists has entered preclinical and clinical development, each with unique characteristics and potential advantages. This guide provides an objective, data-driven comparison of these next-generation molecules to aid in the selection of the most suitable candidates for further investigation.
The therapeutic potential of STING agonists lies in their ability to mimic the natural ligands of the STING protein, triggering a cascade of immune responses that can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.[1] This guide focuses on a selection of novel cyclic dinucleotide (CDN) and non-cyclic dinucleotide (non-CDN) STING agonists that have shown significant promise in recent studies.
Comparative Performance of Novel STING Agonists
The efficacy of STING agonists can be assessed through various parameters, including their ability to induce Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, their binding affinity to the STING protein, and their in vivo anti-tumor activity. The following tables summarize the available quantitative data for a selection of novel STING agonists.
In Vitro Activity of Novel STING Agonists
| Agonist | Type | Cell Line | Assay | EC50/IC50 | Source |
| diABZI | non-CDN | THP-1 | IFN-β Induction | EC50: 3.1 ± 0.6 μM | [2] |
| Human STING | Binding Affinity (vs. 3H-cGAMP) | IC50: 20 ± 0.8 nM | [2] | ||
| SR-717 | non-CDN | THP-1 | IFN-β Induction | EC80: 3.6 μM | [2] |
| Human STING | Binding Affinity (vs. 2',3'-cGAMP) | IC50: 7.8 μM | [2] | ||
| MSA-2 | non-CDN | THP-1 | IFN-β Induction (covalent dimer) | EC50: 8 ± 7 nM | [2] |
| E7766 | CDN (Macrocycle-bridged) | Human PBMCs | STING Activation (across 7 genotypes) | IC50: 0.15 - 0.79 μM | [3] |
In Vivo Anti-Tumor Efficacy of Novel STING Agonists
| Agonist | Tumor Model | Administration | Efficacy | Comparator | Source |
| BMS-986301 | CT26, MC38 | Intratumoral | >90% tumor regression | ADU-S100 (13% regression) | [1][4] |
| ALG-031048 | CT26 | Intratumoral | 90% tumor regression | ADU-S100 (44% regression) | [4] |
| E7766 | CT26 (subcutaneous & liver tumors) | Intratumoral (single injection) | 90% tumor resolution | Not specified | [1][3] |
| diABZI | CT26 | Intravenous | Significant tumor inhibition, 80% tumor-free mice | Vehicle | [5] |
| MSA-2 | Syngeneic models | Subcutaneous, Oral | Tumor regression, durable immunity | Vehicle | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing novel STING agonists.
Caption: The cGAS-STING signaling pathway, a key driver of innate immunity.
Caption: A typical workflow for the preclinical evaluation of novel STING agonists.
Detailed Experimental Protocols
For the accurate replication and comparison of experimental findings, detailed methodologies are crucial. Below are outlines for key experiments commonly used in the characterization of STING agonists.
STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the binding affinity of a novel agonist to the STING protein.
-
Principle: This competitive assay measures the displacement of a labeled cGAMP ligand from the STING protein by the test compound.
-
Methodology:
-
Recombinant human STING protein is incubated with a terbium (Tb)-labeled anti-tag antibody and a d2-labeled cGAMP ligand.
-
Serial dilutions of the test agonist are added to the mixture.
-
After incubation, the HTRF signal is measured. A decrease in the HTRF signal indicates displacement of the labeled ligand by the test agonist.
-
The IC50 value is calculated from the dose-response curve.
-
IFN-β Reporter Gene Assay
-
Objective: To quantify the functional activity of a STING agonist in inducing a type I interferon response.
-
Principle: This cell-based assay utilizes a reporter cell line (e.g., THP-1 Dual™ cells) that expresses a reporter gene (e.g., luciferase) under the control of an IFN-β-inducible promoter.
-
Methodology:
-
THP-1 Dual™ cells are seeded in a 96-well plate.
-
Cells are treated with serial dilutions of the STING agonist.
-
After a 24-hour incubation, the luciferase activity is measured using a luminometer.
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a relevant animal model.
-
Principle: Syngeneic tumor models, where tumor cells and the host animal are from the same genetic background, are used to assess the interplay between the therapeutic agent and a competent immune system.
-
Methodology:
-
Tumor cells (e.g., CT26 colon carcinoma) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The STING agonist is administered via the desired route (e.g., intratumoral, intravenous, oral).
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors and immune organs can be harvested for further analysis (e.g., immune cell infiltration).
-
Concluding Remarks
The landscape of STING agonists is rapidly evolving, with novel non-CDN and advanced CDN analogues demonstrating enhanced potency, improved pharmacokinetic profiles, and superior anti-tumor efficacy compared to earlier generation compounds. The data presented in this guide highlights the significant potential of agonists like BMS-986301, E7766, and the non-CDN class of molecules. However, the optimal choice of a STING agonist for therapeutic development will depend on a multitude of factors including the specific cancer indication, the desired route of administration, and the potential for combination with other immunotherapies. The provided experimental frameworks should serve as a valuable resource for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Activity of STING Agonist-15: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of a novel STING (Stimulator of Interferator of Interferon Genes) agonist, designated here as STING agonist-15. For comparative analysis, we benchmark its performance against a well-characterized STING agonist, ADU-S100 (also known as MIW815), and a vehicle control.
The activation of the STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or tumors and initiating a potent type I interferon (IFN) response.[1][2][3] This guide outlines key experiments to verify that this compound directly engages and activates this pathway, leading to downstream signaling and functional outcomes.
Comparative Analysis of STING Agonist Activity
To quantitatively assess the on-target activity of this compound, a series of in vitro assays are proposed. The following tables summarize expected quantitative data from these experiments, comparing this compound to ADU-S100 and a vehicle control.
Table 1: Induction of Type I Interferon (IFN-β) Secretion
This assay measures the secretion of IFN-β, a primary downstream cytokine of STING activation, in human monocytic THP-1 cells.
| Treatment Group | Concentration (µM) | IFN-β Secretion (pg/mL) |
| Vehicle Control | - | < 10 |
| This compound | 1 | 850 |
| 10 | 2500 | |
| 50 | 5500 | |
| ADU-S100 | 1 | 700 |
| 10 | 2200 | |
| 50 | 5000 |
Table 2: Activation of IRF3 Phosphorylation
This table quantifies the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of STING. Data is presented as the percentage of p-IRF3 positive cells as determined by flow cytometry.
| Treatment Group | Concentration (µM) | % p-IRF3 Positive Cells |
| Vehicle Control | - | < 2% |
| This compound | 1 | 45% |
| 10 | 85% | |
| ADU-S100 | 1 | 40% |
| 10 | 80% |
Table 3: Upregulation of Interferon-Stimulated Genes (ISGs)
This table shows the fold change in the expression of two common ISGs, CXCL10 and ISG15, in response to treatment, as measured by quantitative PCR (qPCR).
| Treatment Group | Concentration (µM) | CXCL10 Fold Change | ISG15 Fold Change |
| Vehicle Control | - | 1 | 1 |
| This compound | 10 | 150 | 120 |
| ADU-S100 | 10 | 130 | 110 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the STING signaling pathway and the experimental workflows used to confirm the on-target activity of this compound.
References
Combination of STING Agonist and Interleukin-15 Overcomes Checkpoint Resistance in Preclinical Cancer Models
A promising immunotherapeutic strategy is emerging for cancers resistant to immune checkpoint inhibitors, demonstrating significant tumor regression and durable anti-tumor immunity in preclinical studies. The synergistic combination of a Stimulator of Interferon Genes (STING) agonist and Interleukin-15 (IL-15) has shown the potential to convert immunologically "cold" tumors into "hot" tumors, making them responsive to immune-mediated killing.
This guide provides an objective comparison of the performance of a STING agonist in combination with IL-15 against monotherapies and other therapeutic alternatives in checkpoint-resistant cancer models, supported by experimental data.
Performance in Checkpoint-Resistant Models: A Comparative Analysis
The combination of the STING agonist ADU-S100 and a cytotopically modified Interleukin-15 (cyto-IL-15) has demonstrated remarkable efficacy in preclinical models of prostate cancer, a tumor type known for its low response to checkpoint inhibitors.[1] In murine models, this combination therapy led to complete tumor regression in a significant percentage of subjects and established long-term immunological memory against the cancer.[2][3]
Key Performance Metrics
| Treatment Group | Tumor Volume Reduction (TRAMP-C1 Model) | Median Survival (TRAMP-C1 Model) | Complete Tumor Regression (Unilateral Tumors) | Abscopal Immunity (Bilateral Tumors) | Protection on Rechallenge |
| Vehicle (HBSS) | Baseline | ~28 days | 0% | 0% | 0% |
| cyto-IL-15 Monotherapy | 63% | 41 days | Low | Not significant | Not significant |
| ADU-S100 Monotherapy | 84% | 45 days | Low | Not significant | Not significant |
| ADU-S100 + cyto-IL-15 Combination | 98% | Undefined (>60 days) | 58-67% | 50% | 83% of cured mice |
Table 1: In-vivo efficacy of STING agonist and IL-15 combination therapy in a checkpoint-resistant prostate cancer model. Data extracted from Papaevangelou et al.[2][4][5]
In-vitro studies using prostate cancer-lymphocyte co-cultures further support the synergistic effect of this combination. The addition of an ADU-S100 analog to IL-15 treatment resulted in a marked increase in cancer cell killing compared to either agent alone.[6][7]
| Treatment Group | LNCaP Cell Killing (%) | PC3 Cell Killing (%) |
| Control (PBS) | Baseline | Baseline |
| IL-15 (2.5 ng/ml) | 33% | 22% |
| ADU-S100 analog (1 µg/ml) | 33% | 36% |
| IL-15 + ADU-S100 analog | 74% | 52% |
Table 2: In-vitro cytotoxicity of STING agonist and IL-15 combination in prostate cancer cell lines. Data extracted from Esteves et al.[6][7]
Mechanism of Action: A Dual Assault on Cancer
The potency of the STING agonist and IL-15 combination lies in its ability to stimulate two distinct but complementary arms of the anti-tumor immune response.
The STING agonist activates the cGAS-STING pathway, leading to the production of Type I interferons (IFN-α and IFN-β).[4] This, in turn, promotes the maturation and activation of dendritic cells, which are crucial for priming anti-tumor T cells.[8] Concurrently, IL-15 stimulates the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, which are potent cytotoxic lymphocytes that can directly kill cancer cells.[4][6] IL-15 also promotes the production of Type II interferon (IFN-γ), further enhancing the anti-tumor immune response.[4] This dual stimulation of both innate and adaptive immunity creates a robust and durable anti-cancer effect.
Experimental Protocols
The following is a summarized methodology for the key in-vivo experiments that demonstrated the efficacy of the STING agonist and IL-15 combination.
Animal Models: Male C57BL/6 mice were used for the syngeneic tumor models.
Cell Lines: TRAMP-C1 and TRAMP-C2 murine prostate cancer cell lines were utilized.
Treatment Administration:
-
cyto-IL-15: Intratumorally injected.
-
ADU-S100: Intratumorally injected.
-
Combination: Both agents were administered intratumorally.
Monitoring:
-
Tumor growth was monitored by caliper measurements, and tumor volume was calculated.
-
Animal survival was recorded.
-
At the end of the study, tumors and spleens were harvested for ex-vivo analysis, including flow cytometry to characterize immune cell populations and RNA sequencing to analyze gene expression changes.
Rechallenge Studies: Mice that were cured by the combination therapy were subsequently rechallenged with the same tumor cells on the opposite flank to assess for the development of immunological memory.[4]
Alternatives and Competitors
While the combination of a STING agonist and IL-15 shows great promise, other therapeutic strategies are also being explored to overcome checkpoint resistance.
-
PARP Inhibitors with STING Agonists: In BRCA-deficient breast cancers, the combination of PARP inhibitors and STING agonists has been shown to enhance anti-tumor immunity.[1] PARP inhibitors can induce DNA damage, leading to the accumulation of cytosolic DNA and activation of the cGAS-STING pathway.[9] The addition of a STING agonist can further amplify this response, leading to increased T-cell recruitment and activation.[10]
-
CAR-T Cell Therapy with STING Agonists: Chimeric Antigen Receptor (CAR) T-cell therapy has shown success in hematological malignancies but has faced challenges in solid tumors, partly due to limited T-cell infiltration and persistence. Combining CAR-T therapy with STING agonists has been shown in preclinical models to promote CAR-T cell trafficking to the tumor and enhance their persistence, leading to improved tumor control.[8]
-
Other Cytokine Combinations: IL-2, a cytokine with similar functions to IL-15, has also been investigated in combination with STING agonists, showing powerful synergistic effects in preclinical models.[7]
Direct quantitative comparisons between these emerging combination therapies in the same checkpoint-resistant models are still limited. However, the unique dual mechanism of the STING agonist and IL-15 combination, activating both innate and adaptive immunity through distinct pathways, positions it as a highly promising approach.
Conclusion
The combination of a STING agonist and Interleukin-15 represents a potent immunotherapeutic strategy with the potential to overcome resistance to checkpoint inhibitors. Preclinical data strongly supports its efficacy in inducing complete tumor regression and establishing long-term anti-tumor immunity. The synergistic mechanism, which leverages the activation of both Type I and Type II interferon pathways, provides a multi-pronged attack against immunologically "cold" tumors. Further research and clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients with checkpoint-resistant cancers.
References
- 1. STING agonism enhances anti-tumor immune responses and therapeutic efficacy of PARP inhibition in BRCA-associated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. STING agonist promotes CAR T cell trafficking and persistence in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Navigating the Landscape of STING Agonists: A Comparative Guide to Anti-Tumor Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical anti-tumor effects of key STING (Stimulator of Interferon Genes) agonists. We delve into the reproducibility of their therapeutic potential by examining data from multiple independent studies, offering detailed experimental protocols and visualizing complex biological and experimental pathways.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, capable of transforming "cold" tumors into "hot" ones by inducing a robust anti-tumor immune response. However, the translation of preclinical findings into clinical success hinges on the reproducibility of these potent anti-tumor effects. This guide focuses on a comparative analysis of a first-generation cyclic dinucleotide (CDN) STING agonist, ADU-S100 (MIW815), and two next-generation non-CDN agonists, MSA-2 and diABZI, highlighting their efficacy and the consistency of findings across different preclinical models.
Quantitative Comparison of Anti-Tumor Efficacy
The following table summarizes key efficacy data from various preclinical studies investigating ADU-S100, MSA-2, and diABZI. This data provides a quantitative basis for comparing their anti-tumor activities.
| STING Agonist | Tumor Model | Mouse Strain | Administration Route | Key Efficacy Findings | Reference(s) |
| ADU-S100 (MIW815) | B16 Melanoma, CT26 Colon Carcinoma, 4T1 Breast Carcinoma | C57BL/6, BALB/c | Intratumoral (i.t.) | Induced regression of injected and non-injected tumors; efficacy dependent on CD8+ T cells and STING expression in host immune cells. In a phase 1 trial, limited clinical efficacy was observed as a monotherapy.[1][2] | [1][2] |
| Esophageal Adenocarcinoma | Rat | Intratumoral (i.t.) | 30.1% decrease in mean tumor volume with ADU-S100 alone; 50.8% decrease when combined with radiation.[3] | [3] | |
| MSA-2 | Syngeneic Mouse Tumor Models | Not specified | Subcutaneous (s.c.), Oral (p.o.) | Induced complete tumor regressions in 80-100% of mice; demonstrated durable anti-tumor immunity and synergy with anti-PD-1 therapy. | [4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Not specified | Intratumoral (i.t.), Subcutaneous (s.c.), Oral (p.o.) | Significantly suppressed tumor growth and prolonged survival; oral administration showed strong anti-tumor efficacy. | ||
| diABZI | Colorectal Cancer | Mouse | Systemic | Potent tumor regression.[5] | [5] |
| Glioblastoma | Mouse | Not specified | Potentiated anti-tumor immunity and efficacy of radiotherapy. | ||
| Melanoma | Mouse | Not specified | Enhanced anti-tumor efficacy of transferred T cells.[5] | [5] |
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can attack and destroy cancer cells.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are representative methodologies for key in vivo and in vitro experiments cited in the comparison of STING agonists.
In Vivo Anti-Tumor Efficacy Studies
Objective: To evaluate the anti-tumor effect of STING agonists in a syngeneic mouse tumor model.
Materials:
-
Cell Line: B16-F10 melanoma, CT26 colon carcinoma, or 4T1 breast cancer cells.
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
STING Agonists: ADU-S100, MSA-2, or diABZI, formulated in a sterile vehicle (e.g., PBS).
-
Control: Vehicle (e.g., PBS).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Intratumoral (i.t.): Inject the STING agonist or vehicle directly into the tumor.
-
Systemic (e.g., intravenous, intraperitoneal, or oral): Administer the STING agonist or vehicle as specified in the study design.
-
Dosing Schedule: Administer treatment at specified intervals (e.g., twice weekly for 2 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Monitor survival as a primary or secondary endpoint.
-
In Vitro STING Activation Assay
Objective: To determine the potency of STING agonists in activating the STING pathway in a cellular context.
Materials:
-
Cell Line: THP-1 (human monocytic cell line) or mouse embryonic fibroblasts (MEFs).
-
STING Agonists: Serial dilutions of ADU-S100, MSA-2, or diABZI.
-
Control: Vehicle.
-
Reagents for Analysis: ELISA kits for IFN-β, antibodies for Western blotting (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3), reagents for RT-qPCR (primers for IFNB1 and other interferon-stimulated genes).
Procedure:
-
Cell Seeding: Plate cells in a 96-well or 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the STING agonist or vehicle for a specified time (e.g., 6-24 hours).
-
Analysis of STING Activation:
-
ELISA: Collect cell culture supernatants and measure the concentration of secreted IFN-β.
-
Western Blot: Lyse cells and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
-
RT-qPCR: Isolate total RNA and perform RT-qPCR to measure the expression of IFNB1 and other target genes.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for each agonist based on the dose-response curve of IFN-β production or gene expression.
Caption: Workflow for preclinical STING agonist evaluation.
Comparative Analysis of STING Agonists
The choice of a STING agonist for further development depends on a variety of factors, including potency, route of administration, and the ability to induce a durable anti-tumor immune response. The diagram below provides a logical comparison of the key features of ADU-S100, MSA-2, and diABZI based on the available preclinical data.
Caption: Key feature comparison of STING agonists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Immunologic Memory Following STING Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of STING (Stimulator of Interferon Genes) agonists in establishing immunologic memory, with a focus on STING agonist-15 as a representative compound. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid researchers in designing and evaluating studies focused on long-term anti-tumor immunity.
Introduction: The Role of STING Agonists in Anti-Tumor Immunity
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[1][2] Activation of this pathway in the tumor microenvironment (TME) initiates a powerful anti-tumor response.[3] STING agonists, such as this compound, are designed to intentionally trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This not only activates innate immune cells like dendritic cells (DCs) and natural killer (NK) cells but also bridges the gap to the adaptive immune system, promoting the priming and recruitment of tumor-specific T cells.[3][6][7] A key goal of this therapy is the generation of robust and durable immunologic memory, which can prevent tumor recurrence.[7][8]
Mechanism of Action: The STING Signaling Pathway
The activation of the STING pathway is a multi-step process that translates the detection of abnormal cytosolic DNA into a powerful transcriptional response.
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, binding to double-stranded DNA (dsDNA) in the cytosol.[1][2]
-
Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2]
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER).[2][5] This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus.[2][3]
-
Signal Transduction: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5]
-
Gene Transcription: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-α, IFN-β) and other inflammatory cytokines and chemokines like CXCL10.[1][5][8]
Assessing Immunologic Memory: A Comparative Framework
Evaluating the establishment of immunologic memory is crucial for determining the long-term efficacy of this compound. This involves a series of experiments designed to probe the durability and functionality of the anti-tumor immune response.
Experimental Workflow
A typical preclinical workflow to assess immunologic memory involves tumor establishment, treatment, monitoring, and a subsequent rechallenge in animals that have cleared the primary tumor.
Key Experimental Protocols
1. Tumor Rechallenge Studies
-
Objective: To determine if treatment leads to systemic, long-lasting protective immunity.
-
Methodology:
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) are implanted subcutaneously in immunocompetent mice.
-
Once tumors are established, they are treated intratumorally with this compound or a vehicle control.
-
Mice that completely reject the primary tumor are considered "cured."
-
After a significant rest period (e.g., 60-100 days), these cured mice, along with age-matched naïve control mice, are rechallenged with a second injection of the same tumor cells in the opposite flank.
-
Tumor growth is monitored. Protection is defined as the failure of the second tumor to grow in cured mice.[9]
-
2. Flow Cytometry for Memory T-Cell Phenotyping
-
Objective: To quantify the populations of memory T cells (Tmem) generated by the treatment.
-
Methodology:
-
At various time points post-treatment (and after rechallenge), spleens, draining lymph nodes, and tumors are harvested.
-
Single-cell suspensions are prepared.
-
Cells are stained with a panel of fluorescently-labeled antibodies to identify key T-cell subsets.
-
A typical panel includes:
-
General T cells: CD3, CD4, CD8
-
Memory Markers: CD44, CD62L, CD127 (IL-7Rα)
-
-
Data is acquired on a flow cytometer and analyzed to distinguish between:
-
Naïve T cells (Tnaïve): CD44low CD62Lhigh
-
Central Memory T cells (TCM): CD44high CD62Lhigh
-
Effector Memory T cells (TEM): CD44high CD62Llow
-
-
3. ELISpot and Intracellular Cytokine Staining (ICS)
-
Objective: To measure the frequency and functionality of antigen-specific T cells.
-
Methodology (ELISpot):
-
Splenocytes or lymphocytes are isolated from treated and control mice.
-
Cells are re-stimulated ex vivo with tumor-associated antigens or specific peptides (e.g., gp100 for B16 melanoma).
-
The assay measures the number of cells that secrete a specific cytokine (commonly IFN-γ) in response to the antigen. Each spot on the membrane represents a single cytokine-secreting cell.
-
4. Cytokine Profiling
-
Objective: To measure the levels of key cytokines and chemokines in the serum and TME that are indicative of a STING-driven immune response.
-
Methodology (ELISA/Multiplex Assay):
Comparative Performance Data
The following tables summarize representative quantitative data from preclinical studies assessing immunologic memory following STING agonist therapy.
Table 1: Tumor Rechallenge Survival Outcomes
| Treatment Group | Primary Tumor Model | % Tumor-Free Survival (Primary) | % Protection on Rechallenge | Reference |
| STING Agonist (ADU-S100) | Murine Prostate Cancer | 58-67% | 83% | [10] |
| STING Agonist (unspecified) | Murine Lymphoma | High (not quantified) | Protected (not quantified) | [9] |
| STING Agonist + anti-GITR | Murine Lymphoma | Synergistic clearance | Enhanced protection | [9] |
| STING Agonist (ADU-S100) | Murine Glioblastoma (GL261) | Significant increase | Long-term memory observed | [8] |
Table 2: Impact of STING Agonists on Immune Cell Populations
| STING Agonist | Treatment Combination | Key Immune Cell Change | Observation | Reference |
| Synthetic STING Agonists | Monotherapy (with antigen) | CD8+ Central Memory T cells | Marked increase in induction and persistence | [11] |
| ADU-S100 | Monotherapy | NK Cells, Myeloid Cells | Massive infiltration into tumor-bearing hemisphere | [8] |
| ADU-S100 | + IL-15 | NK and T cells | Increased cytotoxicity and activation | [10] |
| MIW815 (ADU-S100) | + Spartalizumab (anti-PD-1) | CD8+ T cells | Increased recruitment and priming | [7] |
| STING Agonist (8803) | Monotherapy | CD45+ Immune Cells | Increased frequency in tumors | [12] |
Table 3: Cytokine and Chemokine Induction
| STING Agonist | Tumor Model | Key Cytokines Induced | Significance | Reference |
| ADU-S100 | Human Glioblastoma Explants | CXCL10 | Confirms functional STING pathway activity | [8] |
| CDA (STING Agonist) | Lewis Lung Carcinoma | IFN-β, IFN-γ, TNF-α, IL-6 | Potent pro-inflammatory response | [13] |
| ADU-S100 | Murine Prostate Cancer | Type I & II IFNs | Activation of innate and adaptive pathways | [10] |
| STING Agonist | General | CXCL9, CXCL10, CCL5 | Promotes NK and T cell recruitment to the TME | [6] |
Comparison with Alternative Immunomodulatory Agents
This compound belongs to a class of innate immune activators. Its performance in generating memory can be benchmarked against other immunotherapies.
-
Toll-Like Receptor (TLR) Agonists (e.g., CpG for TLR9): Like STING agonists, TLR agonists activate innate immune cells to produce inflammatory cytokines and promote adaptive immunity.[9] STING agonists may induce a more potent type I interferon response, which is particularly effective for T-cell priming.
-
Therapeutic Vaccines: These are designed to introduce tumor-associated antigens to the immune system to generate a specific T-cell response. While highly specific, they may be less effective in "cold" tumors with an immunosuppressive microenvironment. STING agonists can remodel this microenvironment, making it more receptive to a T-cell attack, and thus can be used in combination with vaccines.[14]
-
Interleukin-15 (IL-15): IL-15 is a cytokine that directly stimulates the proliferation and activation of NK cells and memory T cells.[10] Preclinical data shows a powerful synergy when combining STING agonists with IL-15, suggesting they activate complementary pathways to enhance tumor clearance and memory formation.[15]
Conclusion
Assessing the immunologic memory induced by this compound requires a multi-faceted approach combining in vivo tumor rechallenge studies with detailed ex vivo immunological analyses. Preclinical data for various STING agonists consistently demonstrates their capacity to not only clear established tumors but also to establish durable, systemic, and protective anti-tumor memory.[8][10][11] This is characterized by a significant increase in memory T-cell populations, particularly central memory CD8+ T cells, and a functional, antigen-specific response upon tumor re-exposure.[11] The performance of STING agonists can be further enhanced through combination with other immunotherapies like checkpoint inhibitors and cytokines such as IL-15, which synergize to create a more robust and lasting anti-tumor effect.[7][10] These findings strongly support the continued development of STING agonists as a cornerstone of therapies aimed at achieving long-term cancer remission.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
STING Agonist Efficacy: A Comparative Analysis in Diverse Tumor Microenvironments
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to kickstart an innate immune response, effectively turning "cold," immune-deserted tumors into "hot," T-cell-inflamed microenvironments that are more susceptible to immune-mediated killing. This guide provides a comparative analysis of the efficacy of various STING agonists in different tumor settings, supported by experimental data and detailed methodologies.
The STING Signaling Pathway: A Visual Overview
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.
Safety Operating Guide
Navigating the Disposal of STING Agonist-15: A Guide to Laboratory Safety
The proper disposal of laboratory chemicals is paramount to ensuring a safe research environment and maintaining regulatory compliance. For novel research compounds such as STING agonist-15, which are under investigation for their potential in cancer immunotherapy, specific disposal protocols are often not widely published.[1][2][3][4][5] However, by adhering to general principles of hazardous waste management and consulting the product's Safety Data Sheet (SDS), researchers can establish a safe and effective disposal plan.
This guide provides essential, step-by-step information for the proper disposal of this compound, drawing upon established laboratory safety protocols and information from SDSs of similar STING agonist compounds.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with its handling requirements. As with many research-grade compounds, STING agonists should be handled with care.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably a fume hood.[6][7]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by the manufacturer's SDS.[8][9]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[8][10]
-
Do not mix this compound waste with other incompatible waste streams.[11] Keep it segregated from biological or radioactive waste unless it is a mixed waste stream.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[8][12]
-
The original container is often the best choice for storing the waste.[8]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[8][11]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[8]
-
-
Arranging for Pickup and Disposal:
Quantitative Data Summary for Chemical Waste Handling
While specific quantitative data for "this compound" is not publicly available, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste | [9] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [9] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | [11] |
| Maximum Container Weight | Compatible with load handling regulations (typically max 15 kg) | [10] |
Experimental Protocols: The Triple-Rinse Procedure
The triple-rinse procedure is a critical step for decontaminating empty containers that held hazardous chemicals.
Methodology:
-
Select a solvent that is capable of dissolving this compound. Check the manufacturer's solubility information. Common solvents include DMSO, DMF, or ethanol.
-
Pour a small amount of the chosen solvent into the empty container, ensuring it coats all interior surfaces.
-
Securely cap the container and shake it vigorously for at least 30 seconds.
-
Empty the solvent (now considered rinsate) into the designated hazardous waste container for this compound.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the third rinse, allow the container to air dry completely in a fume hood.
-
Deface the original label on the now decontaminated container before its final disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making process and workflow.
Caption: Workflow for the disposal of this compound waste.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling STING agonist-15
Disclaimer: As "STING agonist-15" is a non-specific term, this guide will focus on the well-characterized STING agonist, diABZI STING agonist-1 , as a representative example. Researchers must consult the specific Safety Data Sheet (SDS) for the exact STING agonist they are using.
This document provides crucial safety and logistical information for laboratory personnel handling diABZI STING agonist-1. It is intended to be a primary resource for ensuring safe operational procedures and proper disposal, thereby fostering a secure research environment.
Personal Protective Equipment (PPE)
When handling diABZI STING agonist-1, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[1] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing.[1]
-
Respiratory Protection: If working with the solid compound where dust may be generated, or if aerosols are produced, a properly fitted respirator is necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of diABZI STING agonist-1.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for diABZI STING agonist-1.[1]
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure that an eye wash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Handling the Solid Compound:
-
Handle the solid form of diABZI STING agonist-1 in a chemical fume hood to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas) for transferring the powder. Avoid creating dust.
-
-
Solution Preparation:
-
During Experimentation:
-
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before cleaning up the spill.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of diABZI STING agonist-1 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Contaminated Materials:
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the containers can be disposed of according to institutional guidelines.
-
Quantitative Safety Data
The following table summarizes the key hazard information for diABZI STING agonist-1 trihydrochloride.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
Visualizing Key Processes
To further clarify the biological context and handling procedures, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.
Caption: A streamlined workflow for the safe handling and disposal of STING agonists.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
